Katacine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H38O21 |
|---|---|
Molecular Weight |
914.8 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O21/c46-15-7-18(48)30-29(8-15)64-42(13-3-24(54)37(60)25(55)4-13)39(62)34(30)32-20(50)11-21(51)33-35(40(63)43(66-45(32)33)14-5-26(56)38(61)27(57)6-14)31-19(49)10-17(47)16-9-28(58)41(65-44(16)31)12-1-22(52)36(59)23(53)2-12/h1-8,10-11,28,34-35,39-43,46-63H,9H2/t28-,34-,35+,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
NVTLDVSBUJGIAD-GHFVFVICSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Katacine: A Deep Dive into its Agonistic Action on Platelet CLEC-2 Receptor
For Immediate Release
A comprehensive analysis of Katacine, a novel proanthocyanidin, reveals its function as a potent platelet agonist acting through the C-type lectin-like receptor 2 (CLEC-2). This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing the experimental evidence and signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development and thrombosis.
Abstract
This compound, a mixture of proanthocyanidin polymers, has been identified as a novel, non-protein ligand for the platelet receptor CLEC-2.[1][2][3][4] It functions as a platelet agonist, initiating a signaling cascade that leads to platelet aggregation. This action is mediated through the phosphorylation of CLEC-2 in a process dependent on Src and Syk kinases.[1][2][3] The discovery of this compound as the first small-molecule agonist for CLEC-2 opens new avenues for understanding platelet activation and for the potential development of novel therapeutic agents.[1]
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. The C-type lectin-like receptor 2 (CLEC-2) is a key platelet receptor involved in thrombo-inflammation with a comparatively minor role in normal hemostasis.[3][4] Endogenous ligands for CLEC-2 include the transmembrane protein podoplanin and the iron-containing porphyrin hemin.[3][4] The identification of exogenous ligands, such as the snake venom-derived rhodocytin, has been instrumental in elucidating the function of CLEC-2.[1] this compound, a proanthocyanidin extracted from the Polygonaceae (knotweed) family of flowering plants, represents a new class of small-molecule CLEC-2 ligands.[1]
Mechanism of Action
This compound induces platelet activation by directly binding to the CLEC-2 receptor.[1][2][3] This binding event initiates a downstream signaling cascade that ultimately leads to platelet aggregation. The core mechanism involves the phosphorylation of the CLEC-2 receptor itself, a process that is dependent on the activity of both Src and Syk tyrosine kinases.[1][2][3] This signaling pathway mirrors that of rhodocytin, another known CLEC-2 agonist.[1]
The specificity of this compound for CLEC-2 is highlighted by the observation that its-induced platelet aggregation can be inhibited by the anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)′2.[1][2][3] Furthermore, while this compound treatment leads to a significant increase in the phosphorylation of Syk and LAT, key downstream signaling molecules, it does not cause notable phosphorylation of the FcR gamma chain, indicating a specific action on the CLEC-2 pathway.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced platelet activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound's effects on platelet activation.
| Parameter | Value | Reference |
| CLEC-2 Phosphorylation | ||
| Fold increase with this compound (10 µM) | 6.6 ± 4.6 | [1] |
| Fold increase with Rhodocytin (100 nM) | 6.1 ± 4.6 | [1] |
| Platelet Aggregation | ||
| This compound Concentration Range | 0.1 - 10 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are outlined below.
High-Throughput Screening (HTS) for CLEC-2 Ligands
A high-throughput screening assay was developed using ALPHA screen technology to identify novel ligands of the CLEC-2 receptor.[1][3] This assay was designed to measure the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][3] A library of 5,016 compounds from the European Union-open screen library was screened, which led to the identification of this compound.[1][2][3]
Caption: Workflow for the identification of this compound.
Platelet Aggregation Assays
Immunoprecipitation and Western Blotting
To investigate the phosphorylation of CLEC-2 and downstream signaling proteins, immunoprecipitation and western blotting were performed.[2][3] Platelet lysates (4 × 10⁸) were stimulated with either this compound (10 µM) or rhodocytin (100 nM) as a positive control.[1] Phosphorylation levels of CLEC-2, Syk (Y525/526), and LAT (Y200) were analyzed using specific antibodies.[1]
Mass Spectrometry
The polymeric nature of this compound was determined using mass spectrometry.[2][3] A 10 µM solution of this compound in 200 mM ammonium acetate was injected into an HPLC for separation and then electrosprayed into an Orbitrap mass spectrometer.[2] This analysis revealed that this compound exists as a mixture of polymers of varying sizes, with the smallest identified being a trimer of approximately 914 Da.[1]
Molecular Docking
To predict the binding site of this compound on the CLEC-2 receptor, molecular docking studies were conducted using Autodock vina software.[2][3] These computational studies suggested that this compound binds to the same site on CLEC-2 as podoplanin.[1]
Conclusion
This compound has been unequivocally identified as a novel, small-molecule agonist of the platelet receptor CLEC-2. Its mechanism of action involves direct binding to the receptor, leading to Src- and Syk-dependent phosphorylation and the initiation of a downstream signaling cascade that results in platelet aggregation. The discovery and characterization of this compound provide a valuable new tool for studying CLEC-2 signaling and may inform the development of future therapeutics targeting platelet activation and thrombo-inflammatory diseases.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Katacine as a CLEC-2 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Katacine, a novel, non-protein agonist for the C-type lectin-like receptor 2 (CLEC-2). CLEC-2 is a key platelet receptor involved in thromboinflammation, making it a significant target for therapeutic development. This document details the identification, mechanism of action, and experimental investigation of this compound's interaction with CLEC-2, offering valuable insights for researchers in platelet biology and drug discovery.
Introduction to this compound and CLEC-2
The C-type lectin-like platelet receptor, CLEC-2, plays a crucial role in thromboinflammatory diseases with a minimal role in hemostasis, making it an attractive target for antiplatelet therapies that may have a reduced risk of bleeding.[1][2][3][4][5] Endogenous ligands for CLEC-2 include the transmembrane protein podoplanin and the iron-containing porphyrin hemin.[1][2][3][4] Exogenous ligands, such as the snake venom protein rhodocytin, have been instrumental in understanding CLEC-2's function.[1][2][3][4][6][7]
This compound has been identified as a novel, small-molecule-based ligand of CLEC-2.[1][2] It is a proanthocyanidin, specifically a mixture of polymers, extracted from plants of the Polygonaceae (knotweed) family.[1][8] Unlike some small molecules that might act as inhibitors, this compound functions as a platelet agonist, inducing platelet aggregation through its interaction with CLEC-2.[1][2] This discovery presents a new tool for probing CLEC-2 function and a potential starting point for the development of novel therapeutics.
Biochemical and Biophysical Characterization
This compound is not a single molecular entity but rather a mixture of proanthocyanidin polymers of varying sizes.[1][4] The basic monomeric unit is flavan-3-ol.[1] Mass spectrometry has revealed that the minimum size of this compound that interacts with CLEC-2 is a trimer, with a molecular weight of approximately 914 Da.[1] The polymeric nature of this compound is thought to be crucial for its agonist activity, as multivalent ligands are known to activate CLEC-2.[1]
Molecular docking studies have been performed to predict the binding interaction between this compound and CLEC-2. These computational analyses suggest that this compound binds to a positively charged surface on the extracellular domain of CLEC-2 that is rich in arginine residues (Arg-107, Arg-118, Arg-152, Arg-157).[1] This is the same binding site utilized by the known ligands podoplanin and rhodocytin.[1] Additionally, a potential allosteric binding site involving residues Asn-194 and Ser-166 has been proposed.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound's interaction with CLEC-2.
Table 1: Predicted Binding Affinities of this compound to CLEC-2
| Binding Site on CLEC-2 | Predicted Binding Energy (kcal/mol) |
| Canonical Site (Arginine-rich) | -6.6 |
| Potential Allosteric Site | -6.9 |
| Data from molecular docking studies using AutoDock Vina.[1] |
Table 2: this compound-Induced Phosphorylation of CLEC-2 Signaling Pathway Components
| Protein | Fold Increase in Phosphorylation (this compound 10 µM vs. Vehicle) | Fold Increase in Phosphorylation (Rhodocytin 100 nM vs. Vehicle) |
| CLEC-2 | 6.6 ± 4.6 | 6.1 ± 4.6 |
| Syk (Y525/526) | 4.5 ± 0.9 | 4.5 ± 1.0 |
| LAT (Y200) | 18.8 ± 5.9 | 41.5 ± 4.5 |
| Data are presented as mean ± SD from four independent experiments.[1] |
Signaling Pathway of this compound-Mediated CLEC-2 Activation
This compound activates platelets through a Src- and Syk-dependent signaling cascade that is initiated by the phosphorylation of CLEC-2.[1][2][4] Upon binding of multimeric this compound to CLEC-2, Src and Syk kinases are activated, leading to the phosphorylation of a single YxxL motif (hemITAM) in the cytoplasmic tail of CLEC-2.[1] This phosphorylation event facilitates the binding of Syk's SH2 domains, leading to further downstream signaling.[1] Activated Syk then promotes the phosphorylation of downstream molecules, including the adapter protein LAT and Btk/Tec tyrosine kinases, ultimately resulting in the activation of PI 3-kinase and PLCγ2.[1]
Caption: CLEC-2 signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound.
High-Throughput Screening (HTS) for CLEC-2 Ligands
A CLEC-2–podoplanin interaction assay was developed using ALPHA (Amplified Luminescent Proximity Homestead Assay) screen technology for high-throughput screening.[1][2][3][4] This assay identifies compounds that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.
Caption: High-Throughput Screening workflow to identify CLEC-2 ligands.
Platelet Aggregation Assay
Light transmission aggregometry was used to assess the effect of this compound on platelet aggregation.[1][2][3][4]
-
Platelet Preparation: Washed human platelets are prepared and resuspended to a concentration of 4 x 10⁸/mL.
-
Stimulation: Platelets are stimulated with various concentrations of this compound (e.g., 10 µM), a positive control (e.g., rhodocytin at 100 nM), or a vehicle control (e.g., 0.1% DMSO).
-
Inhibition Studies: To confirm the role of CLEC-2 and downstream kinases, platelets are pre-incubated with inhibitors such as the anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)'2 (10 µg/mL), the Syk inhibitor PRT-060318 (1 µM), or the Src inhibitor PP2 (20 µM) before stimulation with this compound.
-
Measurement: Platelet aggregation is monitored by measuring the increase in light transmission in an aggregometer at 37°C with stirring at 1,200 rpm.
Immunoprecipitation and Western Blotting for Phosphorylation Analysis
This protocol is used to determine the phosphorylation status of CLEC-2 and its downstream signaling proteins.[1][2][3][4]
-
Platelet Stimulation and Lysis:
-
Washed platelets (4 x 10⁸/mL) are stimulated with 10 µM this compound, 100 nM rhodocytin, or vehicle for 5 minutes at 37°C with stirring.
-
The reaction is stopped by adding 5x SDS buffer, and samples are boiled for 5 minutes.
-
For immunoprecipitation, lysis is performed with 2x NP-40 lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (for CLEC-2 phosphorylation):
-
Whole lysates are precleared with Gamma bind Plus Sepharose.
-
Lysates are incubated with 2 µg of AYP1 antibody for 30 minutes.
-
Lysate-antibody complexes are then incubated for 60 minutes with Gamma bind Plus Sepharose.
-
Immunoprecipitated proteins are resuspended in SDS lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Proteins from whole lysates or immunoprecipitates are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% (w/v) BSA in TBS-Tween.
-
The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., anti-phosphotyrosine 4G10, anti-phospho-Syk Y525/526, anti-phospho-LAT Y200).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Workflow for phosphorylation analysis by Western Blot.
Computational Binding-Site Prediction
Molecular docking was performed to predict the binding site of this compound on CLEC-2.[1][2][3][4]
-
Software: AutoDock Vina and AutoDock Tools (ADT) are used for protein and ligand preparation and for performing the docking simulation. PyMOL is used for visualization and analysis.
-
Protein Structure: The 3D crystal structure of the extracellular domain of human CLEC-2 (PDB: 2C6U) is obtained from the RCSB Protein Data Bank.
-
Ligand Structure: The 3D structure of this compound (as a trimer) is generated using software such as ChemDraw.
-
Docking Simulation: Grid boxes are set up to cover the entire extracellular domain of CLEC-2 to allow for blind docking. The simulation is run to predict the most favorable binding poses and estimate the binding energy.
Conclusion and Future Directions
This compound represents the first identified exogenous, small-molecule-based agonist of the platelet receptor CLEC-2.[1] Its discovery confirms that proanthocyanidin polymers can act as ligands for CLEC-2 and provides a valuable chemical tool for studying CLEC-2 signaling and function. The elucidation of its binding mode and signaling pathway offers a foundation for the rational design of more potent and specific modulators of CLEC-2. Future research may focus on synthesizing and testing individual oligomers of this compound to determine the optimal size for agonist activity, as well as exploring the therapeutic potential of targeting the this compound binding site for the development of novel anti-thromboinflammatory drugs.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist-MedSci.cn [medsci.cn]
- 6. Crystal structure of rhodocytin, a ligand for the platelet-activating receptor CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | TargetMol [targetmol.com]
Katacine: A Novel Proanthocyanidin-Based Platelet Agonist Targeting CLEC-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of Katacine, a novel platelet agonist. This compound, a mixture of proanthocyanidin polymers, has been identified as a new ligand for the C-type lectin-like receptor 2 (CLEC-2), a key player in thromboinflammation. This document details the experimental methodologies employed in its discovery, presents quantitative data on its activity, and illustrates its mechanism of action through detailed signaling pathways.
Introduction to this compound
This compound is a recently identified nonprotein ligand for the platelet receptor CLEC-2.[1] It was discovered through a high-throughput screening of 5,016 compounds from a European Union-open screen library aimed at identifying novel small-molecule ligands for CLEC-2.[1][2][3] Chemically, this compound is a proanthocyanidin extracted from the Polygonaceae family of flowering plants, also known as the knotweed family.[4] It exists as a mixture of polymers of varying sizes, with the smallest identified form being a trimer.[3][4]
Unlike many small molecules that act as inhibitors, this compound was found to be an agonist of CLEC-2, inducing platelet aggregation.[4] This discovery is significant as it provides a new tool for understanding CLEC-2 activation and suggests a novel scaffold for the development of therapeutic agents targeting this receptor.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| Parameter | Value/Observation | Reference |
| Platelet Aggregation | Induces platelet aggregation at concentrations of 0.1-10 µM | --INVALID-LINK--[5] |
| CLEC-2 Phosphorylation | 6.6 ± 4.6-fold increase relative to vehicle control | --INVALID-LINK--[4] |
| Rhodocytin-induced CLEC-2 Phosphorylation | 6.1 ± 4.6-fold increase relative to vehicle control | --INVALID-LINK--[4] |
| Inhibition of Aggregation | Inhibited by anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)'2 | --INVALID-LINK--[1][2][3][4] |
| Inhibited by Src inhibitor PP2 (20 µM) and Syk inhibitor PRT-060318 (1 µM) | --INVALID-LINK--[5] | |
| Chemical Nature | Mixture of proanthocyanidin polymers | --INVALID-LINK--[2][3][4] |
| Minimum size identified as a trimer (~914 Da) | --INVALID-LINK--[4] |
Experimental Protocols
The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.[1][2]
High-Throughput Screening (HTS) for CLEC-2 Ligands
-
Assay Principle: An ALPHA (Amplified Luminescent Proximity Homestead Assay) screen was developed to identify compounds that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][2]
-
Procedure:
-
Recombinant human CLEC-2 and podoplanin were used.
-
A library of 5,016 small molecules was screened.
-
The assay measures the proximity of donor and acceptor beads, which is disrupted by compounds that interfere with the CLEC-2-podoplanin interaction.
-
This compound was identified as a hit from this screen.
-
Platelet Aggregation Assays
-
Method: Light Transmission Aggregometry (LTA) was used to measure platelet aggregation.[1][2]
-
Procedure:
-
Platelet suspensions were placed in an aggregometer cuvette with a stir bar.
-
A baseline light transmission was established.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, was recorded over time.
Immunoprecipitation and Western Blotting for Protein Phosphorylation
-
Objective: To determine if this compound induces the phosphorylation of CLEC-2 and downstream signaling proteins.[1][2]
-
Procedure:
-
Washed platelets were stimulated with this compound or a vehicle control.
-
The platelets were lysed to extract cellular proteins.
-
CLEC-2 was immunoprecipitated from the lysate using a specific antibody.
-
The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane was probed with antibodies specific for phosphorylated tyrosine residues to detect the phosphorylation of CLEC-2 and other signaling proteins like Syk.
-
Mass Spectrometry for a Polymeric Nature Analysis
-
Purpose: To determine the chemical nature and size of this compound.[1][2]
-
Methodology:
-
10 µM of this compound was resuspended in 200 mM ammonium acetate.[3][4]
-
The sample was injected into a High-Performance Liquid Chromatography (HPLC) system for separation.[3][4]
-
The separated components were then analyzed by an Orbitrap mass spectrometer in intact protein mode to determine their mass-to-charge ratio and thus their molecular weight.[3][4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in platelets and the general experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced platelet aggregation.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound as a novel CLEC-2 agonist represents a significant advancement in the field of platelet biology and thromboinflammation research.[1][4] Its unique proanthocyanidin structure and agonistic activity provide a valuable chemical tool for probing the intricacies of CLEC-2 signaling.[4] Further investigation into the structure-activity relationship of this compound and its polymeric forms may lead to the development of novel therapeutics, including potentially more potent agonists or the generation of antagonists based on its chemical scaffold, for the treatment of thromboinflammatory diseases.[4]
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Katacine: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Katacine, a natural product isolated from Polygonum coriarium, is a complex mixture of A-type proanthocyanidin polymers.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique compound. This document details its physicochemical characteristics, provides established experimental protocols for its analysis, and describes its known mechanisms of action, including its role as a platelet agonist through C-type lectin-like receptor 2 (CLEC-2) activation and its reported antihypoxic properties.
Chemical Structure and Properties
This compound is not a single molecular entity but rather a heterogeneous mixture of polymeric A-type proanthocyanidins with varying degrees of polymerization.[1] The fundamental structural unit is a flavan-3-ol monomer. These monomers are linked together through characteristic A-type linkages, which involve both a C-C bond and an ether bond between the constituent units.
General Structure
The basic monomeric unit of this compound has the molecular formula C₁₅H₁₃O₇. The polymers are formed from these units, with the smallest identified oligomer being a trimer.[2]
Physicochemical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. Proanthocyanidins, in general, are soluble in polar solvents like water, methanol, and ethanol, and exhibit strong UV absorption around 280 nm due to their phenolic nature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Source | Polygonum coriarium | [1] |
| Chemical Class | A-type Proanthocyanidin Polymers | [1] |
| CAS Number | 135151-34-7 | |
| Monomer Molecular Formula | C₁₅H₁₃O₇ | |
| Trimer Molecular Formula | C₄₅H₃₈O₂₁ | [3] |
| Trimer Molecular Weight | ~914.8 g/mol | [3] |
| Appearance | Powder | |
| Melting Point | 290-300 °C | |
| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | |
| UV Maximum Absorption (λmax) | ~280 nm |
Biological Activity
This compound exhibits significant biological activity, most notably as a platelet agonist through the activation of the C-type lectin-like receptor 2 (CLEC-2). It has also been reported to possess antihypoxic properties.
Platelet Aggregation via CLEC-2 Signaling
This compound has been identified as a novel, non-protein ligand for CLEC-2, a key receptor in thromboinflammation.[4] The binding of this compound to CLEC-2 induces platelet aggregation. This activation is dependent on Src and Syk kinases, leading to the phosphorylation of downstream signaling proteins.[4]
The binding of this compound to the extracellular domain of CLEC-2 initiates a signaling cascade within the platelet. This leads to the phosphorylation of the YxxL motif in the cytoplasmic tail of CLEC-2 by Src family kinases. This phosphorylation event recruits and activates Syk kinase, which in turn phosphorylates downstream effector molecules, including Linker for Activation of T-cells (LAT). This ultimately results in platelet activation and aggregation.
Caption: CLEC-2 signaling pathway activated by this compound.
Antihypoxic Activity
This compound has demonstrated antihypoxic effects, suggesting a protective role against oxygen deprivation.[1] The underlying mechanism is believed to be linked to its antioxidant properties. Proanthocyanidins are potent antioxidants, and this activity likely contributes to the protective functions of this compound under hypoxic conditions by mitigating oxidative stress.
Experimental Protocols
This section provides detailed methodologies for the extraction, characterization, and biological evaluation of this compound.
Extraction and Purification of this compound from Polygonum coriarium
This protocol is adapted from general methods for the extraction of proanthocyanidins from Polygonum species.
-
Extraction:
-
Air-dried and powdered plant material of Polygonum coriarium is extracted with an 80% aqueous acetone solution at room temperature with continuous stirring for 24 hours.
-
The mixture is filtered, and the solid residue is re-extracted under the same conditions.
-
The filtrates are combined, and the acetone is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is washed with hexane to remove lipids and chlorophyll.
-
The aqueous phase is then extracted sequentially with ethyl acetate. The ethyl acetate fractions containing the proanthocyanidins are combined.
-
-
Purification:
-
The combined ethyl acetate extracts are concentrated under reduced pressure.
-
The concentrated extract is loaded onto a Sephadex LH-20 column pre-equilibrated with ethanol.
-
The column is first washed with ethanol to remove low molecular weight phenolic compounds.
-
The proanthocyanidin fraction (this compound) is then eluted with an acetone:water (7:3, v/v) mixture.
-
The collected fractions are concentrated under reduced pressure and then lyophilized to obtain the purified this compound powder.
-
Structural Characterization
-
System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient from 5% to 40% B over 40 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Purified this compound is dissolved in the initial mobile phase composition.
-
Instrument: Bruker Avance 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD) or acetone-d₆.
-
Experiments:
-
¹H NMR: To observe the proton signals of the aromatic and aliphatic regions.
-
¹³C NMR: To identify the carbon skeleton and the characteristic signals of the A-type linkage.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structural features of the proanthocyanidin polymers.
-
Biological Assays
-
Platelet Preparation: Washed human platelets are prepared from fresh whole blood collected in acid-citrate-dextrose.
-
Assay: Platelet aggregation is measured using a light transmission aggregometer.
-
Procedure:
-
Washed platelets (2 x 10⁸ platelets/mL) are placed in the aggregometer cuvettes and stirred at 37°C.
-
A baseline of light transmission is established.
-
This compound (at desired concentrations, e.g., 1-30 µM) is added, and the change in light transmission is recorded for at least 5 minutes.[5]
-
The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
-
Platelet Stimulation and Lysis:
-
Washed platelets (4 x 10⁸/mL) are stimulated with this compound (e.g., 10 µM) or a vehicle control for 5 minutes at 37°C with stirring.
-
The stimulation is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation of CLEC-2:
-
The platelet lysates are incubated with an anti-CLEC-2 antibody overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed, and the immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phosphotyrosine to detect phosphorylated CLEC-2.
-
For downstream signaling, whole cell lysates are used, and membranes are probed with antibodies against phosphorylated Syk and LAT.
-
After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
-
Caption: General experimental workflow for this compound.
Conclusion
This compound represents a complex but promising natural product with well-defined platelet-activating properties and potential antihypoxic effects. Its unique polymeric A-type proanthocyanidin structure presents both challenges and opportunities for drug development. The methodologies outlined in this guide provide a framework for the consistent extraction, characterization, and biological evaluation of this compound, facilitating further research into its therapeutic applications. Future studies should focus on elucidating the precise structure-activity relationships of the different polymeric forms of this compound and further exploring the molecular mechanisms underlying its antihypoxic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular and molecular basis of health benefits of grape seed proanthocyanidin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antidiabetic Activity of Proanthocyanidins from Fagopyrum dibotrys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Proanthocyanidin Katacine: A Novel Platelet Agonist Targeting CLEC-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Katacine, a natural product derived from the Polygonaceae family of flowering plants, has been identified as a mixture of A-type proanthocyanidin polymers.[1][2] Recent research has illuminated its role as a novel, non-protein ligand for the C-type lectin-like receptor 2 (CLEC-2), a key receptor in platelet activation and thromboinflammation.[3][4][5] This technical guide provides a comprehensive overview of the proanthocyanidin nature of this compound, its mechanism of action as a platelet agonist, and detailed experimental protocols for its study.
Chemical Nature and Structure of this compound
This compound is characterized as a heterogeneous mixture of A-type proanthocyanidin polymers of varying sizes.[1][2] Proanthocyanidins, also known as condensed tannins, are complex flavonoids formed from the polymerization of flavan-3-ol monomeric units.[6][7] The basic structural unit of this compound is flavan-3-ol (C₁₅H₁₄O₇).[8] Mass spectrometry analysis has revealed that this compound exists as a mixture of oligomers, with the smallest identifiable form being a trimer (approximate molecular weight of 914 Da).[8][9] The presence of tetramers, pentamers, hexamers, and even larger polymers up to dodecamers has also been detected.[8][9]
The polymeric and planar structure of these proanthocyanidins, coupled with their negative charge, is thought to be crucial for their biological activity, facilitating interaction with positively charged residues on target proteins.[10]
Physicochemical Properties of this compound (Trimer)
| Property | Value | Source |
| Molecular Formula | C₄₅H₃₈O₂₁ | PubChem |
| Molecular Weight | 914.8 g/mol | PubChem |
| IUPAC Name | (2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | PubChem |
Biological Activity: this compound as a Platelet Agonist
This compound has been identified as a novel agonist for the platelet receptor CLEC-2.[3][4][5] CLEC-2 plays a significant role in thromboinflammation, a process at the intersection of thrombosis and inflammation, while having a lesser role in normal hemostasis.[3][4] The activation of CLEC-2 by this compound initiates a signaling cascade that leads to platelet aggregation.[3][5]
Mechanism of Action: CLEC-2 Signaling Pathway
The binding of this compound to CLEC-2 induces the phosphorylation of the receptor, which is mediated by Src and Syk kinases.[3] This initial phosphorylation event triggers a downstream signaling cascade, leading to the phosphorylation of key signaling proteins such as LAT (Linker for Activation of T-cells), culminating in platelet activation and aggregation. The platelet aggregation induced by this compound can be inhibited by antibodies targeting CLEC-2, confirming its receptor-specific action.[3][4]
Quantitative Data
The following tables summarize the key quantitative findings from the study by Morán et al. (2022).
Effect of this compound on Protein Phosphorylation
| Protein | Treatment | Fold Increase in Phosphorylation (Mean ± SD) |
| CLEC-2 | 10 µM this compound | 6.6 ± 4.6 |
| Syk (Y525/526) | 10 µM this compound | 4.5 ± 0.9 |
| LAT (Y200) | 10 µM this compound | 18.8 ± 5.9 |
Data presented as fold increase relative to vehicle control.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the proanthocyanidin nature and biological activity of this compound.
High-Throughput Screening (HTS) for CLEC-2 Ligands (ALPHA Screen Assay)
Objective: To identify small molecule ligands that interact with the CLEC-2 receptor.
Principle: The Amplified Luminescent Proximity Homogeneous Assay (ALPHA) screen is a bead-based assay used to study biomolecular interactions. In the context of this compound, it was used to screen for compounds that disrupt the interaction between CLEC-2 and its known ligand, podoplanin.
Materials:
-
384-well white OptiPlates
-
Biotinylated CLEC-2
-
Acceptor beads conjugated to an anti-CLEC-2 antibody
-
Streptavidin-coated donor beads
-
Test compounds (e.g., this compound)
-
ALPHA Screen buffer (e.g., PBS with 1% Tween 20 and 1% BSA)
-
An ALPHA Screen-compatible plate reader
Protocol:
-
In a 384-well OptiPlate, add the biotinylated CLEC-2, acceptor beads, and the test compound (this compound) in ALPHA Screen buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Add streptavidin-coated donor beads to the wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 30 minutes).
-
Read the plate on an EnSpire™ Alpha plate reader (or similar) using the ALPHA Screen protocol. The signal is generated when the donor and acceptor beads are in close proximity, indicating an interaction. A decrease in signal suggests that the test compound has disrupted the interaction.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation induced by this compound.
Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the suspension decreases, allowing more light to pass through.
Materials:
-
Fresh human whole blood collected in sodium citrate tubes
-
Centrifuge
-
Light transmission aggregometer
-
Platelet agonists (e.g., this compound, ADP, collagen)
-
Saline (as a negative control)
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge fresh whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Use PPP to calibrate the aggregometer to 100% light transmission (representing complete aggregation). Use PRP to set the 0% transmission baseline.
-
Add the test compound (this compound at various concentrations) or a control (saline) to the PRP.
-
Record the change in light transmission over a set period (e.g., 5-10 minutes) to measure the rate and extent of platelet aggregation.
-
Analysis of Protein Phosphorylation (Immunoprecipitation and Western Blotting)
Objective: To determine if this compound induces the phosphorylation of CLEC-2 and downstream signaling proteins.
Principle: This method involves isolating the protein of interest (CLEC-2) from a cell lysate using a specific antibody (immunoprecipitation) and then detecting its phosphorylation status, along with other proteins in the whole lysate, using phosphospecific antibodies via western blotting.
Materials:
-
Washed platelets
-
Lysis buffer containing phosphatase inhibitors
-
Antibody specific for CLEC-2 for immunoprecipitation
-
Primary antibodies specific for phosphorylated forms of CLEC-2, Syk, and LAT
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Platelet Stimulation and Lysis:
-
Stimulate washed platelets with this compound (e.g., 10 µM), a positive control (e.g., rhodocytin), or a vehicle control (e.g., DMSO) for a specified time.
-
Lyse the platelets using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Immunoprecipitation (for CLEC-2):
-
Incubate the platelet lysate with an anti-CLEC-2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins from the whole cell lysate and the immunoprecipitated samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (p-CLEC-2, p-Syk, p-LAT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the fold change in phosphorylation.
-
Characterization of this compound's Polymeric Nature (Mass Spectrometry)
Objective: To determine the size and polymeric composition of this compound.
Protocol:
-
A solution of this compound (e.g., 10 µM in 200 mM ammonium acetate) is injected into a high-performance liquid chromatography (HPLC) system for separation.
-
The eluent is then introduced into an Orbitrap mass spectrometer using electrospray ionization (ESI) in intact protein mode.
-
The mass spectrometer is operated to acquire mass spectra of the different polymeric species of this compound present in the sample.
-
The resulting mass spectra are analyzed to identify the masses of the various oligomers (trimers, tetramers, etc.) based on the mass of the flavan-3-ol monomer.
Prediction of Binding Site (Molecular Docking)
Objective: To predict the binding site of this compound on the CLEC-2 receptor.
Protocol:
-
The 3D crystal structure of the extracellular domain of human CLEC-2 is obtained from a protein data bank (e.g., PDB: 2C6U).
-
A 3D structure of a this compound oligomer (e.g., a trimer) is generated using chemical drawing software.
-
Molecular docking is performed using software such as AutoDock Vina. A grid box is defined to cover the entire extracellular domain of CLEC-2.
-
The software predicts the most likely binding poses of this compound on CLEC-2 and calculates the binding energy for each pose.
-
The results are analyzed to identify the amino acid residues on CLEC-2 that are predicted to interact with this compound.
Conclusion
This compound represents a novel class of platelet agonists with a well-defined proanthocyanidin structure. Its ability to activate platelets through the CLEC-2 receptor provides a valuable tool for studying the intricacies of CLEC-2 signaling in thromboinflammation. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and applications of this compound and other proanthocyanidin-based compounds.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [en.bio-protocol.org]
- 3. AlphaScreen assay [bio-protocol.org]
- 4. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 5. plateletservices.com [plateletservices.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 9. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Katacine: A Technical Guide to its Origin, Bioactivity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Katacine is a naturally derived polyphenolic compound identified as a novel ligand and agonist for the C-type lectin-like receptor 2 (CLEC-2), a key receptor in platelet activation and thromboinflammation.[1][2][3] It is a complex mixture of A-type proanthocyanidin polymers at various stages of polymerization.[4] Sourced from the plant Polygonum coriarium, of the Polygonaceae family, this compound has demonstrated significant bioactivity, including antihypoxic properties and the ability to induce platelet aggregation through the CLEC-2 signaling pathway.[1][4][5] This document provides a comprehensive overview of this compound, its origins, mechanism of action, and the experimental protocols utilized in its characterization.
Origin and Source
This compound is isolated from Polygonum coriarium, a plant belonging to the Polygonaceae family.[4][5] It is characterized as a mixture of A-type proanthocyanidin polymers.[4] Proanthocyanidins are a class of flavonoids abundant in many plants. The specific composition of this compound consists of polymers of varying sizes, with the basic monomeric unit being flavan-3-ol.[6][7] Mass spectrometry analysis has identified oligomers ranging from trimers to larger polymers within the mixture.[6][7]
Physicochemical Properties
This compound is a solid, white compound with a molecular formula represented as (C₁₅H₁₃O₇)-[C₁₅H₁₂O₇]n-(C₁₅H₁₃O₇).[4][5] It is soluble in water and 40% ethanol.[5] The polymeric nature of this compound results in a range of molecular weights, with a trimer having a mass of approximately 914 Da.[6][7]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Formula | (C₁₅H₁₃O₇)-[C₁₅H₁₂O₇]n-(C₁₅H₁₃O₇) | [4][5] |
| CAS Number | 135151-34-7 | [4] |
| Appearance | White solid | [4] |
| Solubility | Water, 40% Ethanol | [5] |
| Source | Polygonum coriarium | [4][5] |
| Chemical Class | A-type Proanthocyanidin Polymer | [4] |
| Primary Target | C-type lectin-like receptor 2 (CLEC-2) | [1] |
| Bioactivity | Platelet Agonist, Antihypoxic | [1][4] |
Mechanism of Action and Signaling Pathway
This compound has been identified as a novel nonprotein ligand for the platelet receptor CLEC-2.[1] CLEC-2 plays a significant role in thromboinflammation.[1][3] this compound acts as an agonist, inducing platelet aggregation by binding to CLEC-2.[1][8] This binding event initiates a downstream signaling cascade involving the phosphorylation of CLEC-2 and the activation of spleen tyrosine kinase (Syk) and Src family kinases.[1][2][3] This activation pathway is similar to that of other known CLEC-2 ligands.[6] The interaction is thought to occur at a positively charged surface on the CLEC-2 extracellular domain, which is rich in arginine residues.[8][9]
In addition to its effects on platelets, this compound also exhibits antihypoxic activity.[4][5] It achieves this by inhibiting oxygen consumption and suppressing the speed of electron transfer along the mitochondrial respiratory chain to molecular oxygen.[4][5]
Caption: this compound-induced CLEC-2 signaling pathway in platelets.
Experimental Protocols
The following are summaries of key experimental methodologies used in the study of this compound.
High-Throughput Screening (HTS) for CLEC-2 Ligands
A high-throughput screening assay was developed to identify novel small-molecule ligands for CLEC-2.[1]
-
Objective: To screen a compound library for molecules that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][8]
-
Methodology: ALPHA (Amplified Luminescent Proximity Homestead Assay) screen technology was utilized.[1][3] This assay measures the interaction between biotinylated podoplanin bound to streptavidin donor beads and GST-tagged CLEC-2 bound to anti-GST acceptor beads. Disruption of this interaction by a compound results in a decrease in the luminescent signal.
-
Screening: A library of 5,016 compounds was screened, which led to the identification of this compound as a hit.[1][6]
Caption: High-throughput screening workflow for identifying CLEC-2 ligands.
Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) was used to evaluate the effect of this compound on platelet aggregation.[1][3]
-
Objective: To determine if this compound induces platelet aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from whole blood.
-
A baseline light transmission through the PRP is established in an aggregometer.
-
This compound is added to the PRP sample.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The change in light transmission over time is recorded to quantify the extent and rate of aggregation.[1]
-
Immunoprecipitation and Western Blotting
This technique was used to assess the phosphorylation status of CLEC-2 and downstream signaling proteins upon this compound treatment.[1][2][3]
-
Objective: To determine if this compound induces phosphorylation of CLEC-2 and other signaling molecules like Syk.
-
Methodology:
-
Platelets are treated with this compound or a vehicle control.
-
The cells are lysed, and the protein of interest (CLEC-2) is immunoprecipitated using a specific antibody.
-
The immunoprecipitated proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (Western blotting).
-
The membrane is probed with antibodies specific for phosphorylated tyrosine residues (e.g., 4G10) to detect phosphorylation.[2]
-
Results showed that this compound induced a significant increase in the phosphorylation of CLEC-2.[6]
-
Mass Spectrometry
Mass spectrometry was employed to determine the polymeric nature of this compound.[1][2]
-
Objective: To analyze the size and distribution of polymers in the this compound mixture.
-
Methodology:
-
A solution of this compound (e.g., 10 µM in 200 mM ammonium acetate) is injected into a high-performance liquid chromatography (HPLC) system for separation.[2][6]
-
The separated components are then introduced into an Orbitrap mass spectrometer via electrospray ionization.[2][6]
-
The mass-to-charge ratios of the ions are measured to determine the molecular weights of the different oligomers present in the sample.[6]
-
Applications and Future Directions
The discovery of this compound as a CLEC-2 agonist opens new avenues for research.[8] While it acts as an agonist, its proanthocyanidin structure provides an interesting scaffold for the development of novel, nonpolymeric CLEC-2 antagonists.[8][9] Such antagonists could have therapeutic potential as antithrombotic agents with a reduced risk of bleeding compared to current antiplatelet drugs.[2] Further research is needed to fully elucidate the binding site of this compound on CLEC-2 and to explore the structure-activity relationship of its polymeric components.[8][9]
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. This compound | TargetMol [targetmol.com]
- 5. latoxan.com [latoxan.com]
- 6. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. thieme-connect.com [thieme-connect.com]
Katacine's Role in Platelet Activation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Katacine, a proanthocyanidin mixture, has been identified as a novel, non-protein, small-molecule agonist of the C-type lectin-like receptor 2 (CLEC-2) on human platelets.[1][2][3] Its discovery has provided a new tool for probing the intricacies of CLEC-2 mediated platelet activation, a pathway implicated in thromboinflammation.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing the key quantitative data, detailing the experimental protocols used for its characterization, and visualizing the associated signaling cascades and workflows.
Introduction to this compound and CLEC-2
The C-type lectin-like receptor 2 (CLEC-2) is a key receptor on the surface of platelets.[3] While it plays a minor role in normal hemostasis, it is significantly involved in pathological conditions such as thromboinflammation.[2] CLEC-2 is activated by endogenous ligands like podoplanin, found on the surface of certain cancer cells and lymphatic endothelial cells, and exogenous ligands like the snake venom rhodocytin. The identification of this compound as the first small-molecule agonist for CLEC-2 offers a unique opportunity to study the activation of this receptor and to develop potential therapeutic agents.
Mechanism of Action of this compound
This compound induces platelet activation by directly binding to and activating CLEC-2.[1] This binding event initiates a downstream signaling cascade that is dependent on the activation of Src and Syk tyrosine kinases.[3] The activation of these kinases leads to the phosphorylation of a series of intracellular signaling proteins, culminating in platelet aggregation.[4]
Signaling Pathway
The binding of this compound to CLEC-2 triggers the phosphorylation of the CLEC-2 receptor itself. This phosphorylation event serves as a docking site for and subsequently activates Src and Syk tyrosine kinases.[3] Activated Syk then phosphorylates downstream adapter proteins, including the Linker for Activation of T cells (LAT). The signaling cascade continues, leading to the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase Cγ2 (PLCγ2), which are crucial for the increase in intracellular calcium and the subsequent platelet aggregation.[4]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound's impact on platelet activation.
Table 1: Concentration-Dependent Platelet Aggregation Induced by this compound
| This compound Concentration (μM) | Platelet Aggregation (%) (Mean ± SD) |
| ≤ 5 | No response |
| 10 | 77.7 ± 9 |
| 30 | Maximal aggregation |
| Data from three independent experiments. |
Table 2: Effect of Inhibitors on this compound-Induced Platelet Aggregation
| Inhibitor | Concentration | Effect on Aggregation (10 μM this compound) |
| PP2 (Src inhibitor) | 20 μM | Complete block |
| PRT-060318 (Syk inhibitor) | 1 μM | Complete block |
| AYP1 F(ab)′2 (anti-CLEC-2 antibody) | 10 μg/mL | Partial reduction to 28.3% ± 2.6 |
| Data from three independent experiments. |
Table 3: Fold-Increase in Protein Phosphorylation in Response to 10 μM this compound
| Phosphorylated Protein | Fold-Increase vs. Vehicle (Mean ± SD) |
| CLEC-2 | 6.6 ± 4.6 |
| Syk (Y525/526) | 4.5 ± 0.9 |
| LAT (Y200) | 18.8 ± 5.9 |
| Data from four independent experiments. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the role of this compound in platelet activation.
Platelet Isolation from Whole Blood
This protocol describes the preparation of washed platelets for in vitro assays.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes.
-
HEPES buffer.
-
Prostaglandin E1 (PGE1).
-
Apyrase.
-
Tyrode's buffer with 5 mM glucose and 3 mg/mL BSA.
Procedure:
-
Collect human whole blood into ACD tubes and mix gently.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new tube.
-
Add HEPES buffer in a 1:1 ratio to the PRP. To prevent platelet activation, add PGE1 to a final concentration of 1 µM.
-
Mix gently by inverting the tube.
-
Centrifuge at 100 x g for 15-20 minutes at room temperature with the brake off to pellet contaminating red and white blood cells.
-
Transfer the supernatant containing the platelets to a new tube.
-
Pellet the platelets by centrifuging at 800 x g for 15-20 minutes at room temperature with the brake off.
-
Discard the supernatant and gently wash the platelet pellet with Tyrode's buffer.
-
Carefully resuspend the pellet in Tyrode's buffer containing glucose, BSA, PGE1 (1 µM), and apyrase (0.2 U/mL). The final platelet concentration should be adjusted as needed for subsequent experiments (e.g., 2 x 10⁸ platelets/mL for aggregometry).
References
Downstream Signaling of Katacine Binding to CLEC-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling cascade initiated by the binding of Katacine to the C-type lectin-like receptor 2 (CLEC-2). This compound, a novel, non-protein ligand for CLEC-2, has been identified as a platelet agonist that activates platelets through a well-defined signaling pathway. This document outlines the key molecular events, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Core Signaling Pathway
This compound, a mixture of proanthocyanidin polymers, induces platelet activation by binding to CLEC-2, a key receptor in thromboinflammation.[1][2][3] This interaction triggers a signaling cascade that is strikingly similar to that of other CLEC-2 ligands like rhodocytin and the endogenous ligand podoplanin.[1][4] The signaling is initiated by the phosphorylation of a single YxxL motif, a hemi-immunoreceptor tyrosine-based activation motif (hemITAM), in the cytoplasmic tail of CLEC-2.[1][5] This event is mediated by Src family kinases.[1]
Following this initial phosphorylation, spleen tyrosine kinase (Syk) is recruited to the phosphorylated hemITAM and is subsequently activated.[1][5][6] Activated Syk then phosphorylates downstream signaling molecules, including Linker for Activation of T-cells (LAT) and Phospholipase C gamma 2 (PLCγ2).[1][4] The activation of PLCγ2 is a critical step that ultimately leads to platelet aggregation and degranulation.[1][4][5] The entire signaling cascade is dependent on the initial activation of both Src and Syk kinases.[1]
Below is a diagram illustrating the downstream signaling pathway of this compound binding to CLEC-2.
Caption: Downstream signaling cascade initiated by this compound binding to CLEC-2.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's interaction with CLEC-2.
Table 1: Binding Affinity of this compound to CLEC-2
| Parameter | Value | Method |
| Predicted Binding Energy | -6.6 kcal/mol | Molecular Docking (AutoDock Vina) |
| Predicted Allosteric Site Binding Energy | -6.9 kcal/mol | Molecular Docking (AutoDock Vina) |
| Data from a study which also notes that this compound may bind to Arg-117, Arg-118, Arg-152, and Arg-157 on the extracellular domain of CLEC-2, similar to rhodocytin and podoplanin.[1] |
Table 2: Phosphorylation of Key Signaling Proteins Induced by this compound
| Protein | Fold Increase in Phosphorylation (this compound 10 µM vs. Control) | Positive Control (Rhodocytin 100 nM) Fold Increase |
| CLEC-2 | 6.6 ± 4.6 | 6.1 ± 4.6 |
| Syk (Y525/526) | Marked Increase | Marked Increase |
| LAT (Y200) | Marked Increase | Marked Increase |
| Data represents the mean ± SD from four independent experiments.[1] |
Table 3: Effect of Inhibitors on this compound-Induced Platelet Aggregation
| Inhibitor | Target | Concentration | Effect on Aggregation (10 µM this compound) |
| PRT-060318 | Syk | 1 µM | Complete Blockade |
| PP2 | Src Family Kinases | 20 µM | Complete Blockade |
| AYP1 F(ab)'2 | CLEC-2 | 10 µg/mL | Partial Reduction (to 28.3% ± 2.6) |
| These results confirm the critical role of Src and Syk kinases in the signaling pathway.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is used to evaluate the ability of this compound to induce platelet aggregation.
Protocol:
-
Platelet Preparation:
-
Draw human blood into sodium citrate tubes.
-
Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).
-
Treat PRP with prostacyclin (0.1 µg/mL) and apyrase (2 U/mL).
-
Centrifuge at 1000 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a Tyrode's-HEPES buffer (134 mM NaCl, 0.34 mM Na2HPO4, 2.9 mM KCl, 12 mM NaHCO3, 20 mM HEPES, 1 mM MgCl2, 5 mM glucose, pH 7.3).
-
Adjust the platelet concentration to 2 x 10^8 platelets/mL.
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place 250 µL of the platelet suspension into a cuvette with a stir bar in a light transmission aggregometer.
-
For inhibitor studies, pre-incubate the platelets with the inhibitor (e.g., PRT-060318, PP2, or AYP1 F(ab)'2) for a specified time.
-
Add this compound at the desired concentration (e.g., 0.1–10 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
-
Immunoprecipitation and Western Blotting for Protein Phosphorylation
This protocol is used to assess the phosphorylation status of CLEC-2 and downstream signaling molecules.
Protocol:
-
Platelet Stimulation and Lysis:
-
Prepare washed platelets as described above (adjusting concentration to 4 x 10^8 platelets/mL).
-
Stimulate platelets with this compound (10 µM), a positive control (rhodocytin 100 nM), or a vehicle control (DMSO 0.1%) for a specified time at 37°C.
-
Lyse the platelets by adding an equal volume of 2x ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (for CLEC-2):
-
Pre-clear the platelet lysates with protein G Sepharose beads.
-
Incubate the pre-cleared lysates with an anti-CLEC-2 antibody overnight at 4°C.
-
Add protein G Sepharose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the total platelet lysates or immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk (Y525/526), anti-phospho-LAT (Y200), or a general anti-phosphotyrosine antibody like 4G10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein.
-
Below is a diagram illustrating a typical experimental workflow for investigating this compound-induced platelet activation.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CLEC-2 activates Syk through dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of CLEC-2 and Its Ligands in Thromboinflammation [frontiersin.org]
An In-depth Technical Guide on the Molecular Interactions Between Katacine and CLEC-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Katacine, a novel small-molecule ligand, and the C-type lectin-like receptor 2 (CLEC-2), a key platelet receptor. The discovery of this compound as a CLEC-2 agonist opens new avenues for understanding CLEC-2 activation and its role in thromboinflammation. This document summarizes the key quantitative data, details the experimental protocols used in its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound's interaction with CLEC-2.
Table 1: Platelet Aggregation Response to this compound
| Concentration | Platelet Aggregation |
| ≤ 5 µM | No response |
| 10 µM | Maximal aggregation |
| 30 µM | Maximal aggregation |
Data extracted from a study on washed human platelets (2 x 10⁸ platelets/mL).[1]
Table 2: Inhibition of this compound-Induced Platelet Aggregation
| Inhibitor | Concentration | Effect on Aggregation |
| PRT-060318 (Syk inhibitor) | 1 µM | Complete blockade |
| PP2 (Src inhibitor) | 20 µM | Complete blockade |
| AYP1 F(ab)'2 (anti-CLEC-2) | 10 µg/mL | Partial reduction to 28.3% ± 2.6 |
This data highlights the dependence of this compound's activity on Src and Syk kinases and confirms its interaction with CLEC-2.[1]
Table 3: Phosphorylation of Signaling Proteins Induced by this compound
| Protein | Fold Increase in Phosphorylation (mean ± SD) |
| Syk (Y525/526) | 4.5 ± 0.9 |
| LAT (Y200) | 18.8 ± 5.9 |
| CLEC-2 | 6.6 ± 4.6 |
Results are relative to a vehicle control in platelet lysates stimulated with 10 µM this compound.[1]
Table 4: Predicted Binding Affinities of this compound to CLEC-2
| Binding Site | Predicted Binding Energy (kcal/mol) | Interacting Residues |
| Canonical Site | -6.6 | Arg-117, Arg-118, Arg-152, Arg-157 |
| Allosteric Site | -6.9 | Asn-194, Ser-166 |
Binding affinities were predicted using AutoDock Vina with the crystal structure of human CLEC-2 (PDB: 2C6U).[1]
Experimental Protocols
Detailed methodologies for the key experiments that characterized the interaction between this compound and CLEC-2 are provided below.
Light Transmission Aggregometry
This method was used to evaluate platelet aggregation in response to this compound.
-
Platelet Preparation: Washed platelets were prepared and maintained at a concentration of 2 x 10⁸ platelets/mL.
-
Stimulation: Platelets were stimulated with varying concentrations of this compound (0.1–10 µM).
-
Inhibition Studies: For inhibition assays, platelets were pre-treated with the Syk inhibitor PRT-060318 (1 µM), the Src inhibitor PP2 (20 µM), or the anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)'2 (10 µg/mL) before stimulation with 10 µM this compound.[1]
-
Measurement: Platelet aggregation was monitored by measuring the increase in light transmission at 37°C with stirring at 1,200 rpm.[1][2][3]
Immunoprecipitation and Western Blotting
These techniques were employed to assess the phosphorylation of CLEC-2 and downstream signaling proteins.
-
Platelet Lysis: Washed platelets (4 x 10⁸/mL) were stimulated with 10 µM this compound, 100 nM rhodocytin (positive control), or vehicle (DMSO 0.1%) for 5 minutes at 37°C with stirring. The reaction was stopped by adding 5x SDS buffer.[1]
-
Immunoprecipitation (for CLEC-2 phosphorylation):
-
Stimulated platelets were lysed with 2x NP-40 lysis buffer containing protease and phosphatase inhibitors.[1]
-
Whole lysates were precleared with Gamma bind Plus Sepharose.[1]
-
CLEC-2 was immunoprecipitated by incubating the lysate with 2 µg of AYP1 antibody, followed by incubation with Gamma bind Plus Sepharose.[1]
-
Immunoprecipitated proteins were resuspended in SDS lysis buffer.[1]
-
-
SDS-PAGE and Western Blotting:
-
Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Membranes were blocked with 5% (w/v) BSA in TBS-Tween.[1]
-
Membranes were incubated with primary antibodies against phosphorylated proteins (e.g., phospho-Syk, phospho-LAT) or a general anti-phosphotyrosine antibody (4G10 for immunoprecipitated CLEC-2).[1]
-
Following incubation with appropriate secondary antibodies, protein bands were visualized.
-
Computational Binding-Site Prediction
Molecular docking studies were performed to predict the binding site of this compound on CLEC-2.
-
Software: AutoDock Vina and AutoDock tools (ADT) were used for docking and protein preparation.[1][2]
-
Protein Structure: The three-dimensional crystal structure of the extracellular domain of human CLEC-2 (PDB: 2C6U) was obtained from the RCSB Protein Data Bank.[1][4]
-
Ligand Structure: The 3D structure of this compound (as a trimer, the minimum observed oligomeric size) was generated using ChemDraw software.[1]
-
Docking: Grid boxes covering the entire extracellular domain of CLEC-2 were used for the binding prediction.[1]
-
Analysis: Visualization and analysis of the binding poses were performed using PyMOL software.[1]
Mass Spectrometry
Mass spectrometry was used to determine the polymeric nature of this compound.
-
Sample Preparation: 10 µM of this compound was resuspended in 200 mM ammonium acetate buffer.[1]
-
Analysis: The sample was injected into an HPLC for separation and then electrosprayed into a Q-Exactive HF mass spectrometer for analysis in intact protein mode.[1]
-
Data Interpretation: The resulting mass spectra were analyzed to identify the different oligomeric species of this compound present in the mixture. The minimum size identified was a trimer (~914 Da), with larger oligomers up to dodecamers also detected.[1][5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in the study of this compound and CLEC-2.
Caption: CLEC-2 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound's discovery and characterization.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
The Influence of Epicatechin on Hemostasis and Thrombosis: A Technical Guide
Note to the Reader: The initial query for "Katacine" did not yield specific results for a compound with known effects on hemostasis and thrombosis. The most relevant scientific literature points to "Epicatechin," a flavonoid with well-documented impacts on these physiological processes. This technical guide will, therefore, focus on the effects of Epicatechin, assuming it to be the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Epicatechin, a flavan-3-ol found in sources such as cocoa, green tea, and various fruits, has demonstrated significant potential in modulating hemostasis and thrombosis. In vitro studies have revealed its multifaceted effects, including the inhibition of platelet aggregation, anticoagulant properties through the reduction of thrombin generation, and pro-fibrinolytic activity by enhancing clot lysis. These findings suggest that epicatechin may play a beneficial role in the prevention of cardiovascular diseases by attenuating thrombotic events. This technical guide provides a comprehensive overview of the current understanding of epicatechin's impact on hemostasis, including quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative effects of epicatechin on various aspects of hemostasis as reported in the scientific literature.
Table 1: Effect of Epicatechin on Platelet Aggregation [1]
| Agonist | Epicatechin Concentration (µM) | Maximal Aggregation Inhibition (%) |
| Adenosine Diphosphate (ADP) | 100 | 39 |
| Thrombin Receptor Activating Peptide (TRAP) | 100 | 48 |
| Epinephrine | 100 | 30 |
| Collagen | 100 | 30 |
Table 2: Effect of Epicatechin on Coagulation (Thrombin Generation) [1]
| Epicatechin Concentration (µM) | Endogenous Thrombin Potential (ETP) (nM·min) | % Reduction from Control |
| 0 (Control) | 1548 ± 241 | - |
| 1 | 1332 ± 230 | ~14 |
| 10 | Not specified | Not specified |
| 100 | Not specified | Not specified |
Table 3: Effect of Epicatechin on Fibrinolysis (Clot Lysis Time) [1]
| Epicatechin Concentration (µM) | Clot Lysis Time (CLT) Decrease (%) |
| 10 | 16 |
| 100 | 33 |
Key Signaling Pathways and Mechanisms of Action
Epicatechin exerts its effects on hemostasis through the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of platelet activation and aggregation, reduction of thrombin generation, and promotion of fibrinolysis.
Inhibition of Platelet Aggregation
Epicatechin has been shown to inhibit platelet aggregation induced by various agonists.[1] This inhibition is likely mediated through the interference with intracellular signaling cascades that follow receptor activation. For instance, the significant inhibition of ADP-induced aggregation suggests a potential modulation of the P2Y12 receptor signaling pathway, which is a key amplifier of platelet activation.
Anticoagulant Effect
The reduction in endogenous thrombin potential (ETP) indicates that epicatechin possesses anticoagulant properties.[1] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. By reducing thrombin generation, epicatechin can effectively decrease the rate and extent of fibrin clot formation. The precise molecular target for this inhibition is an area of active research.
Pro-fibrinolytic Effect
Epicatechin has been observed to promote fibrinolysis, as evidenced by a dose-dependent decrease in clot lysis time.[1] This suggests that epicatechin may enhance the activity of plasmin, the primary enzyme responsible for degrading fibrin clots, or interfere with the action of plasmin inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on published literature.[1]
Platelet Aggregometry (Light Transmission Aggregometry)
-
Objective: To measure the effect of epicatechin on platelet aggregation in response to various agonists.
-
Sample Preparation:
-
Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 250 x 10^9/L using PPP.
-
-
Experimental Procedure:
-
Pre-incubate PRP samples with various concentrations of epicatechin (e.g., 1, 10, 100 µM) or a vehicle control for 10 minutes at 37°C.
-
Place the PRP samples in an aggregometer cuvette with a stir bar.
-
Add a platelet agonist (e.g., ADP, TRAP, epinephrine, or collagen) to initiate aggregation.
-
Record the change in light transmission through the sample for a defined period (e.g., 6 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.
-
-
Data Analysis:
-
Determine the maximal platelet aggregation (%) for each sample.
-
Calculate the percentage inhibition of aggregation by epicatechin compared to the vehicle control.
-
Thrombin Generation Assay (TGA)
-
Objective: To assess the effect of epicatechin on the overall potential of plasma to generate thrombin.
-
Sample Preparation:
-
Use platelet-poor plasma (PPP) prepared as described in section 4.1.
-
-
Experimental Procedure:
-
Spike PPP samples with increasing concentrations of epicatechin (e.g., 1, 10, 100 µM) or a vehicle control.
-
Add a reagent containing a low concentration of tissue factor and phospholipids to the plasma to initiate coagulation.
-
Add a fluorogenic substrate that is cleaved by thrombin, releasing a fluorescent signal.
-
Measure the fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
Generate a thrombin generation curve (thrombin concentration vs. time).
-
Calculate the Endogenous Thrombin Potential (ETP), which is the area under the curve, representing the total amount of thrombin generated.
-
Compare the ETP of epicatechin-treated samples to the control.
-
Clot Lysis Time (CLT) Assay
-
Objective: To evaluate the effect of epicatechin on the efficiency of fibrinolysis.
-
Sample Preparation:
-
Use platelet-poor plasma (PPP) prepared as described in section 4.1.
-
-
Experimental Procedure:
-
Incubate PPP samples with various concentrations of epicatechin (e.g., 10, 100 µM) or a vehicle control.
-
Initiate clot formation by adding calcium and thrombin.
-
Simultaneously, add tissue plasminogen activator (t-PA) to initiate fibrinolysis.
-
Monitor the turbidity (optical density) of the sample over time. As the clot forms, turbidity increases, and as it lyses, turbidity decreases.
-
-
Data Analysis:
-
Determine the Clot Lysis Time (CLT), which is the time from the point of maximal turbidity to the time when the turbidity has returned to baseline.
-
Calculate the percentage decrease in CLT in the presence of epicatechin compared to the control.
-
Conclusion and Future Directions
The available evidence strongly indicates that epicatechin has a notable impact on hemostasis and thrombosis, primarily through its antiplatelet, anticoagulant, and pro-fibrinolytic activities. These properties make it a compelling candidate for further investigation as a potential therapeutic or preventative agent for thrombotic disorders.
Future research should focus on:
-
In vivo studies: To confirm the effects observed in vitro and to establish effective dosages and safety profiles in living organisms.
-
Mechanism of action: To elucidate the precise molecular targets and signaling pathways through which epicatechin exerts its effects.
-
Structure-activity relationship: To identify the key structural features of epicatechin responsible for its anti-hemostatic and anti-thrombotic properties, which could guide the development of more potent synthetic analogues.
By addressing these research questions, the full therapeutic potential of epicatechin in the context of hemostasis and thrombosis can be realized.
References
Methodological & Application
Application Notes and Protocols: The Use of Katacine in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Katacine, a mixture of proanthocyanidin polymers, has been identified as a novel agonist for the C-type lectin-like receptor 2 (CLEC-2) on platelets.[1][2][3][4] Unlike many common platelet agonists that act through G-protein coupled receptors, this compound initiates platelet activation and aggregation through a distinct signaling pathway involving CLEC-2, spleen tyrosine kinase (Syk), and Src family kinases.[1][2][3] This unique mechanism of action makes this compound a valuable tool for researchers studying platelet signaling, thromboinflammation, and for the development of novel antiplatelet therapies targeting the CLEC-2 pathway.
These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays using light transmission aggregometry (LTA), along with data presentation and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on human platelet aggregation.
Table 1: Concentration-Dependent Platelet Aggregation Induced by this compound
| This compound Concentration (µM) | Mean Platelet Aggregation (%) ± SD |
| 0.1 | No significant aggregation |
| 1.0 | No significant aggregation |
| 5.0 | No significant aggregation |
| 10 | 77.7 ± 9.0 |
| 30 | Maximal aggregation |
Table 2: Effect of Inhibitors on this compound-Induced Platelet Aggregation
| Treatment | Concentration | % Inhibition of Platelet Aggregation |
| PRT-060318 (Syk inhibitor) | 1 µM | Complete |
| PP2 (Src inhibitor) | 20 µM | Complete |
| AYP1 F(ab)'2 (anti-CLEC-2) | 10 µg/mL | Partial (Aggregation reduced to 28.3% ± 2.6) |
Experimental Protocols
Protocol 1: Preparation of Washed Platelets for Aggregation Assays
This protocol describes the preparation of washed human platelets, which are essential for studying the direct effects of this compound, minimizing interference from plasma components.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
Acid-Citrate-Dextrose (ACD) solution (e.g., 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Prostacyclin (PGI₂) or Apyrase to prevent platelet activation during preparation.
-
Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4).
-
Bovine Serum Albumin (BSA).
Procedure:
-
Collect whole blood into tubes containing ACD anticoagulant (ratio of 6:1, blood:ACD).
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add prostacyclin (1 µM final concentration) or apyrase to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma - PPP) and gently resuspend the platelet pellet in Tyrode's buffer containing 0.02 U/mL apyrase and 0.2% BSA.
-
Wash the platelets by centrifuging at 1000 x g for 10 minutes and resuspending in fresh Tyrode's buffer. Repeat this washing step once more.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired final concentration (e.g., 2 x 10⁸ platelets/mL).
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use in aggregation assays.
Protocol 2: Light Transmission Aggregometry (LTA) with this compound
This protocol outlines the procedure for performing a platelet aggregation assay using this compound as the agonist.
Materials:
-
Washed platelet suspension (from Protocol 1).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in Tyrode's buffer).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Platelet-poor plasma (PPP) or Tyrode's buffer for blank (100% transmission).
-
Inhibitors (optional, e.g., PRT-060318, PP2, anti-CLEC-2 antibody).
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Pipette the appropriate volume of PPP or Tyrode's buffer into a cuvette with a stir bar and place it in the reference well of the aggregometer to set the 100% aggregation (or 100% light transmission) baseline.
-
Sample Preparation: Pipette the same volume of the washed platelet suspension into a sample cuvette with a stir bar. Place it in the sample well of the aggregometer and allow it to equilibrate to 37°C with stirring (typically 900-1200 rpm) for at least 2 minutes to establish a stable baseline (0% aggregation).
-
Inhibitor Pre-incubation (if applicable): If testing inhibitors, add the inhibitor to the platelet suspension and incubate for the desired time (e.g., 2-5 minutes) before adding this compound. Add the vehicle control to a separate cuvette.
-
Initiation of Aggregation: Add the desired concentration of this compound to the platelet suspension. The volume of the agonist added should be small (typically 1/10th of the sample volume) to avoid dilution artifacts.
-
Data Acquisition: Record the change in light transmission over time (typically for 5-10 minutes) until a stable plateau is reached.
-
Data Analysis: The maximum percentage of aggregation is determined relative to the 0% (unstimulated platelets) and 100% (PPP/buffer) baselines.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Platelet Aggregation
Caption: this compound signaling pathway in platelets.
Experimental Workflow for this compound Platelet Aggregation Assay
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Platelet Studies Using Katacine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Katacine, a novel small-molecule agonist of the C-type lectin-like receptor 2 (CLEC-2), in in vitro human platelet studies. The methodologies outlined below are based on established research and are intended to guide the investigation of this compound-induced platelet aggregation and the underlying signaling pathways.
Introduction
This compound is a proanthocyanidin that has been identified as a new ligand for the platelet receptor CLEC-2.[1][2][3] Unlike many other CLEC-2 ligands, this compound is a small molecule, making it a valuable tool for studying CLEC-2 signaling and platelet activation.[1] In vitro studies have demonstrated that this compound induces robust platelet aggregation through a mechanism dependent on Src and Syk tyrosine kinases.[1][3] These notes offer a comprehensive guide to reproducing and expanding upon these findings.
Data Presentation: this compound Concentration and Platelet Aggregation
The following table summarizes the dose-dependent effect of this compound on washed human platelet aggregation as determined by light transmission aggregometry.
| This compound Concentration | Platelet Aggregation Response |
| ≤ 5 µM | No significant aggregation observed. |
| 10 µM | Rapid and full platelet aggregation (approximately 77.7 ± 9%).[1] |
| 30 µM | Maximal platelet aggregation.[1] |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol describes the isolation of human platelets from whole blood to be used in aggregation and phosphorylation studies. This procedure is adapted from standard methods for preparing washed platelets.[4][5][6][7]
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume of ACD for 6 volumes of blood).[7]
-
Tyrode's Buffer (pH 7.3) containing 0.35% (w/v) bovine serum albumin (BSA) and 0.02 U/mL apyrase.[7]
-
Prostacyclin (PGI2).
-
Centrifuge and sterile tubes.
Procedure:
-
Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add prostacyclin (PGI2) to a final concentration of 0.1 µg/mL to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's Buffer. To wash the platelets, repeat the centrifugation at 1000 x g for 10 minutes.
-
After the second wash, resuspend the platelet pellet in fresh Tyrode's Buffer.
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Light Transmission Aggregometry (LTA)
This protocol details the measurement of platelet aggregation in response to this compound.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Light Transmission Aggregometer (e.g., ChronoLog Model 700).[1]
-
Aggregation cuvettes with stir bars.
Procedure:
-
Pre-warm the washed platelet suspension and the aggregometer to 37°C.
-
Pipette 450 µL of the washed platelet suspension into an aggregation cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the platelet suspension to equilibrate for 5 minutes with stirring at 1200 rpm.[1]
-
Establish a baseline of 0% aggregation. For 100% aggregation reference, use Tyrode's buffer.
-
Add the desired final concentration of this compound (e.g., 10 µM) to the platelet suspension to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation of key signaling proteins in the CLEC-2 pathway following this compound stimulation. This is a general protocol and may require optimization for specific antibodies and detection systems.[9][10][11][12]
Materials:
-
Washed human platelets (4 x 10⁸/mL).
-
This compound (10 µM).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
2x SDS-PAGE sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (e.g., anti-phospho-tyrosine, anti-phospho-Syk, anti-phospho-LAT).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Stimulate washed platelets (4 x 10⁸/mL) with 10 µM this compound or a vehicle control in an aggregometer cuvette with stirring for a specified time (e.g., 5 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold 2x SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load the protein lysates onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human platelet isolation [protocols.io]
- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
- 5. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]
- 7. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Studying CLEC-2 Signaling Using Katacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-type lectin-like receptor 2 (CLEC-2) is a key platelet activation receptor involved in thromboinflammation, tumor metastasis, and vascular development.[1][2] Its endogenous ligand, podoplanin, is expressed on various cell types, including lymphatic endothelial cells and some cancer cells.[1][3] The interaction between CLEC-2 and its ligands initiates a downstream signaling cascade that leads to platelet aggregation and thrombus formation.[1][4] Understanding the intricacies of CLEC-2 signaling is paramount for the development of novel antiplatelet and antithrombotic therapies.[1]
Katacine, a proanthocyanidin, has been identified as a novel, small-molecule agonist of CLEC-2.[2][5] Unlike endogenous protein ligands, this compound provides a unique tool to probe CLEC-2 signaling pathways with greater specificity and control. These application notes provide detailed protocols for utilizing this compound to study CLEC-2-mediated platelet activation and signaling, offering researchers a robust framework for investigating this important therapeutic target.
Principle
This compound directly binds to and activates CLEC-2, initiating a signaling cascade that mimics the effects of its natural ligands.[2][5] This activation is dependent on the tyrosine phosphorylation of the CLEC-2 cytoplasmic tail by Src family kinases (SFKs) and spleen tyrosine kinase (Syk).[2][5] Subsequent downstream signaling events, including the phosphorylation of linker for activation of T cells (LAT) and phospholipase Cγ2 (PLCγ2), culminate in platelet aggregation.[5] By using this compound in conjunction with specific inhibitors and advanced cellular and biochemical assays, researchers can dissect the molecular events governing CLEC-2 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the use of this compound in studying CLEC-2 signaling.
Table 1: this compound Dose-Response in Platelet Aggregation
| This compound Concentration (µM) | Platelet Aggregation (%) |
| < 5 | No significant response |
| 10 | Maximal aggregation (approx. 77.7 ± 9%) |
| 30 | Maximal aggregation |
Table 2: Effect of Inhibitors on this compound-Induced Platelet Aggregation
| Inhibitor | Target | Concentration | Effect on this compound (10 µM)-Induced Aggregation |
| PRT-060318 | Syk | 1 µM | Complete Blockade |
| PP2 | Src Family Kinases | 20 µM | Complete Blockade |
| AYP1 F(ab)'2 | Anti-CLEC-2 Antibody Fragment | 10 µg/mL | Partial Reduction (to approx. 28.3 ± 2.6%) |
Table 3: Fold Increase in Protein Phosphorylation upon this compound Stimulation
| Protein | Fold Increase (this compound 10 µM vs. Control) |
| CLEC-2 | ~6.1 ± 4.6 |
| Syk (Y525/526) | Significant Increase |
| LAT (Y200) | Significant Increase |
Data synthesized from published studies.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CLEC-2 signaling pathway activated by this compound and a typical experimental workflow for its study.
Caption: CLEC-2 signaling pathway induced by this compound.
Caption: Experimental workflow for studying this compound's effect on CLEC-2.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry
Objective: To measure this compound-induced platelet aggregation and assess the effect of inhibitors.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
This compound solution (in appropriate solvent, e.g., DMSO)
-
Inhibitors (e.g., PRT-060318, PP2, AYP1 F(ab)'2)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment (Optional):
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Setup:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibitor Studies:
-
Aggregation Measurement:
-
Place the cuvette with PRP in the aggregometer and start stirring.
-
Add this compound to achieve the final desired concentration (e.g., 10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Quantify the maximal platelet aggregation as the percentage change in light transmission.
-
Compare the aggregation in the presence and absence of inhibitors.
-
Protocol 2: Analysis of Protein Phosphorylation by Western Blotting
Objective: To detect the phosphorylation of CLEC-2, Syk, and LAT in response to this compound stimulation.
Materials:
-
Washed platelets
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-CLEC-2, anti-phospho-Syk, anti-phospho-LAT, and total protein controls)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Platelet Preparation and Stimulation:
-
Prepare washed platelets from PRP by centrifugation and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-warm platelets to 37°C.
-
Stimulate platelets with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 1-5 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
-
Protocol 3: Immunoprecipitation of CLEC-2
Objective: To isolate CLEC-2 from platelet lysates to analyze its phosphorylation state.
Materials:
-
Platelet lysates (prepared as in Protocol 2)
-
Anti-CLEC-2 antibody (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., modified lysis buffer)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Pre-clearing the Lysate (Optional):
-
Incubate the platelet lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-CLEC-2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli buffer and boil for 5-10 minutes to elute the protein complex.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated CLEC-2.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 2, probing with an anti-phosphotyrosine antibody.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No/Low Platelet Aggregation | Inactive this compound | Verify the activity of the this compound stock. |
| Platelet desensitization | Use freshly prepared platelets and minimize handling. | |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration. | |
| High Background in Western Blots | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High antibody concentration | Titrate the primary and secondary antibody concentrations. | |
| Non-specific Bands in Immunoprecipitation | Insufficient pre-clearing | Include a pre-clearing step with non-specific IgG. |
| Insufficient washing | Increase the stringency and number of washes. |
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of CLEC-2 signaling in platelets. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the molecular mechanisms of CLEC-2 activation and to identify and characterize potential therapeutic inhibitors of this pathway. By combining platelet aggregation assays with detailed biochemical analyses, a deeper understanding of the role of CLEC-2 in health and disease can be achieved.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application of Katacine in High-Throughput Screening for Modulators of the CLEC-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Katacine, a novel small-molecule agonist of the C-type lectin-like receptor 2 (CLEC-2), in high-throughput screening (HTS) campaigns. This compound, identified from a screen of over 5,000 compounds, serves as a valuable tool for identifying new agonists or antagonists of CLEC-2, a platelet receptor with significant roles in thromboinflammation and hemostasis.[1][2][3][4][5]
Introduction to this compound
This compound is a proanthocyanidin, a mixture of oligomers of varying sizes, originally extracted from the knotweed family of flowering plants.[1][5] It was identified as a ligand of CLEC-2 through a high-throughput screening campaign designed to find disruptors of the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][2][3][4] While initially identified as an inhibitor of the podoplanin-CLEC-2 interaction, subsequent functional assays revealed that this compound is, in fact, an agonist that activates platelets.[2] This makes this compound the first identified exogenous small-molecule agonist of CLEC-2, providing a unique scaffold for the development of novel therapeutics targeting this receptor.[1][2]
Mechanism of Action
This compound induces platelet activation and aggregation by binding to the CLEC-2 receptor.[1][3][4][5] This binding event initiates a downstream signaling cascade that is dependent on the activity of Src and Syk kinases.[1][3][4][5] The activation of these kinases leads to the phosphorylation of CLEC-2 and other key signaling proteins, such as LAT (Linker for Activation of T-cells), ultimately resulting in platelet aggregation.[1] This mechanism is similar to that of other known CLEC-2 ligands, like rhodocytin.[1]
High-Throughput Screening (HTS) Data
The identification of this compound was the result of a robust HTS campaign. The quantitative data from this screen provides important benchmarks for researchers looking to develop similar assays.
Table 1: Summary of HTS Campaign for CLEC-2 Ligand Discovery
| Parameter | Value | Reference |
| Screening Technology | ALPHA Screen | [1][2][3][4] |
| Library Size | 5,016 compounds | [1][2][3][4] |
| Initial Hits (Podoplanin-CLEC-2 Interaction Disruptors) | 40 | [1][2] |
| Hits after False Positive Evaluation | 17 | [1][2] |
| This compound IC50 (Podoplanin-CLEC-2 Interaction) | 2.7 µM | [2] |
Experimental Protocols
ALPHA Screen Assay for Podoplanin-CLEC-2 Interaction
This protocol describes the miniaturized HTS assay used to identify compounds that disrupt the interaction between podoplanin and CLEC-2.[1][2]
Materials:
-
1536-well flat and transparent bottom white plates
-
Echo 525 Liquid Handler
-
Biotinylated human podoplanin-rFc
-
Human CLEC-2–6xHis
-
ALPHA screen donor and acceptor beads
-
Plate reader capable of ALPHA screen detection
Protocol:
-
Dispense compounds from the chemical library (or this compound as a control) into the 1536-well plates using an Echo 525 Liquid Handler. Include 0.1% (v/v) DMSO as a vehicle control.
-
Add 50 nM of biotinylated human podoplanin-rFc and 250 nM of human CLEC-2–6xHis to each well.
-
Incubate the plates for 30 minutes at 4°C to allow for protein-compound interaction.
-
Add ALPHA screen donor and acceptor beads according to the manufacturer's instructions. The donor beads will bind to the biotinylated podoplanin, and the acceptor beads will bind to the His-tagged CLEC-2.
-
Incubate the plates in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein interaction.
-
Read the plates using a plate reader. A high ALPHA signal indicates a close proximity between the donor and acceptor beads, signifying an intact podoplanin-CLEC-2 interaction. A decrease in signal indicates disruption of this interaction by a compound.
Platelet Aggregation Assay
This protocol is used to functionally validate hits from the primary screen by assessing their effect on platelet aggregation.[3][4]
Materials:
-
Washed human platelets (2x10^8 platelets/mL)
-
Light Transmission Aggregometer
-
This compound (or other test compounds)
-
Src inhibitor (e.g., PP2)
-
Syk inhibitor (e.g., PRT-060318)
-
Anti-CLEC-2 antibody (e.g., AYP1)
Protocol:
-
Prepare washed platelets and adjust the concentration to 2x10^8 platelets/mL.
-
Pre-treat platelets with vehicle, an inhibitor (e.g., PP2 or PRT-060318), or an anti-CLEC-2 antibody for a specified time.
-
Monitor and record the change in light transmission for a set period. An increase in light transmission indicates platelet aggregation.
-
Analyze the aggregation traces to determine the extent and rate of platelet aggregation induced by the test compound.
Western Blot for Phosphorylation Events
This protocol is used to investigate the signaling pathway initiated by this compound.[1][3][4]
Materials:
-
Platelet lysates
-
Primary antibodies against phosphorylated CLEC-2, Syk (Y525/526), and LAT (Y200)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Stimulate washed platelets (4 x 10^8) with 10 µM this compound, a positive control (e.g., 100 nM rhodocytin), or a negative control (0.1% DMSO).[1]
-
Lyse the platelets and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies specific for the phosphorylated forms of CLEC-2, Syk, and LAT.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot. An increased signal in the this compound-treated sample compared to the negative control indicates phosphorylation of the target protein.
Visualizations: Pathways and Workflows
Caption: High-throughput screening workflow for the identification of this compound.
Caption: this compound-induced CLEC-2 signaling pathway in human platelets.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Katacine: A Versatile Tool for Interrogating Syk and Src Kinase Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Katacine, a proanthocyanidin mixture, has been identified as a novel, non-protein agonist of the C-type lectin-like receptor 2 (CLEC-2), a key receptor in platelet activation and thromboinflammation.[1][2] Its unique mechanism of action, which involves the activation of both Spleen tyrosine kinase (Syk) and Src family kinases, makes it a valuable pharmacological tool for studying the intricate signaling cascades governed by these enzymes.[1] These application notes provide detailed protocols and data to facilitate the use of this compound in laboratory settings for investigating Syk and Src kinase function in various cellular contexts, particularly in platelets.
Mechanism of Action
This compound initiates a signaling cascade by binding to CLEC-2, leading to receptor clustering.[3][4] This event facilitates the phosphorylation of the single YxxL motif within the hemITAM domain of the CLEC-2 cytoplasmic tail by Src family kinases.[1][5] The phosphorylated hemITAM then serves as a docking site for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through trans-autophosphorylation.[3][5] Activated Syk, in turn, phosphorylates downstream signaling molecules, including Phospholipase Cγ2 (PLCγ2), culminating in platelet activation and aggregation.[1][4] The activity of this compound can be effectively blocked by specific inhibitors of Syk (e.g., PRT-060318) and Src (e.g., PP2), confirming the essential roles of these kinases in its signaling pathway.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on published studies.
| Parameter | Value | Assay System | Reference |
| IC50 (CLEC-2-podoplanin interaction) | 2.7 µM | ALPHA screen | [1] |
| Effective Concentration (Platelet Aggregation) | 10 - 30 µM | Light Transmission Aggregometry (human platelets) | [1][7] |
| No Effect Concentration (Platelet Aggregation) | ≤ 5 µM | Light Transmission Aggregometry (human platelets) | [1] |
Signaling Pathway Diagram
Caption: this compound-induced CLEC-2 signaling pathway.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is designed to measure this compound-induced platelet aggregation in real-time.
Materials:
-
Washed human platelets (2 x 10⁸ platelets/mL)
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
Syk inhibitor: PRT-060318 (1 µM)
-
Src inhibitor: PP2 (20 µM)
-
Vehicle control (e.g., DMSO, 0.1% v/v)
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Stir bars
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of the washed platelet suspension into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the platelets to equilibrate for at least 5 minutes with stirring at 1,200 rpm.
-
For inhibition studies, pre-treat the platelets with the Syk inhibitor (PRT-060318, 1 µM), Src inhibitor (PP2, 20 µM), or vehicle control for 5 minutes at 37°C.[7]
-
Establish a baseline reading of light transmission.
-
Add this compound to the desired final concentration (e.g., 1-30 µM) to initiate aggregation.
-
Record the change in light transmission for a sufficient period (e.g., 10-20 minutes) to observe the full aggregation response.
-
Analyze the data to determine the percentage of aggregation.
Analysis of Syk and Src Phosphorylation by Western Blot
This protocol details the detection of phosphorylated Syk and other downstream signaling proteins in response to this compound treatment.
Materials:
-
Washed human platelets
-
This compound
-
Syk and Src inhibitors (as above)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-Src family (pan), anti-Src)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Prepare washed platelets and stimulate with this compound (e.g., 10 µM) with or without pre-incubation with inhibitors as described in the LTA protocol.
-
Stop the reaction at desired time points by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
Immunoprecipitation of CLEC-2
This protocol is for the isolation of CLEC-2 to analyze its phosphorylation state.
Materials:
-
Cell lysates from this compound-treated platelets
-
Anti-CLEC-2 antibody (e.g., AYP1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-CLEC-2 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer.
-
Elute the immunoprecipitated CLEC-2 from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot using an anti-phosphotyrosine antibody to detect the phosphorylation of CLEC-2.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Control of Platelet CLEC-2-Mediated Activation by Receptor Clustering and Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Feedback Regulation of Syk by Protein Kinase C in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Katacine-Induced Platelet Aggregation Assays
Welcome to the technical support center for Katacine-induced platelet aggregation experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce platelet aggregation?
A1: this compound is a novel, non-protein agonist for the C-type lectin-like receptor 2 (CLEC-2) on the surface of human platelets.[1][2][3][4] It is a mixture of proanthocyanidin polymers.[1][4] this compound induces platelet aggregation by binding to and activating CLEC-2, which initiates a downstream signaling cascade involving the phosphorylation of Src and Syk tyrosine kinases.[1][2][4] This signaling ultimately leads to platelet activation and aggregation.[5]
Q2: We are observing a complete lack of aggregation in response to this compound. What are the possible causes?
A2: A complete lack of response could be due to several factors:
-
Inactive this compound: Ensure the this compound solution is properly prepared and has not degraded.
-
Incorrect Concentration: this compound-induced aggregation can be an all-or-none response.[1] Maximal aggregation is typically observed at concentrations of 10 µM and 30 µM, with no response at 5 µM or below.[1] Verify your final concentration in the platelet suspension.
-
Platelet Preparation Issues: Over-centrifugation or improper handling during the preparation of platelet-rich plasma (PRP) can lead to platelet activation and subsequent unresponsiveness.[6][7]
-
Inhibitory Substances: The presence of Src and Syk inhibitors, such as PP2 and PRT-060318 respectively, will completely block this compound-induced aggregation.[1] Also, ensure the donor has not consumed any medication (e.g., aspirin, NSAIDs) or foods known to affect platelet function.[6][8]
Q3: Our aggregation results with this compound are highly variable between experiments. What could be causing this inconsistency?
A3: Inconsistent results in platelet aggregometry are a common challenge. Key factors to investigate include:
-
Pre-analytical Variables:
-
Blood Collection: Minimize venous occlusion during venipuncture and discard the first few milliliters of blood to avoid collecting activated platelets.[9]
-
Anticoagulant: Use 3.2% sodium citrate. The ratio of blood to anticoagulant (9:1) is critical.[6]
-
Sample Storage: Process blood samples within 4 hours of collection and maintain them at room temperature.[6][10] Avoid refrigeration, as it can activate platelets.[9]
-
-
Analytical Variables:
-
Platelet Count: Standardize the platelet count in your PRP. Platelet counts below 200 x 10⁹/L can diminish aggregation responses.[6]
-
PRP Preparation: The speed and duration of centrifugation to obtain PRP are critical. Centrifugation at 200-250g for 10 minutes is often recommended.[11] Higher speeds can lead to the loss of larger, more reactive platelets.[11]
-
Stirring Speed: The stirring speed in the aggregometer affects the frequency of platelet contact. A speed of 1200 rpm is commonly used for this compound studies.[1] Inconsistent stirring will lead to variable results.[12]
-
Temperature: All aggregation studies must be performed at 37°C.[6]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No aggregation with this compound, but positive control (e.g., Collagen) works. | This compound concentration is too low. | Verify the final concentration of this compound. A dose-response curve should be performed. Maximal aggregation is reported at 10-30 µM.[1] |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. | |
| Specific inhibition of the CLEC-2 pathway. | Ensure no specific inhibitors of Src or Syk kinases are present in your reagents.[1] | |
| Weak or incomplete aggregation response. | Sub-optimal platelet count in PRP. | Adjust the platelet count of the PRP to be within the optimal range (e.g., 200-400 x 10⁹/L).[6] |
| Insufficient stirring speed. | Ensure the aggregometer stir bar is functioning correctly and set to the appropriate speed (e.g., 1200 rpm).[1][12] | |
| Donor-specific low platelet reactivity. | Platelet reactivity can vary between donors.[8] Screen multiple healthy donors who are free of anti-platelet medications. | |
| High baseline noise or "spontaneous" aggregation. | Platelets were activated during preparation. | Review your blood collection and PRP preparation protocol. Ensure gentle mixing and avoid cooling the samples.[6][7][9] |
| Lipemic or hemolyzed plasma. | A high-fat diet can cause lipemic plasma, which interferes with light transmission.[6] Ensure proper venipuncture technique to avoid hemolysis.[7] | |
| Delayed onset of aggregation. | Inadequate temperature equilibration. | Ensure the PRP samples are pre-warmed to 37°C for at least 5 minutes before adding the agonist.[9] |
| Low stirring speed. | Verify and standardize the stirring speed across all experiments.[12] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood from healthy, consenting donors via venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The donor should be free of anti-platelet medication for at least 10 days.[8]
-
Process the blood within one hour of collection.[9] Keep the blood at room temperature.
-
Centrifuge the whole blood at 200-250g for 10 minutes at room temperature with the brake off.[11]
-
Carefully aspirate the supernatant (the PRP) into a new polypropylene tube, avoiding the buffy coat.
-
To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at 2000g for 15 minutes. The supernatant is the PPP.
-
Determine the platelet count in the PRP using a hematology analyzer and adjust with PPP if necessary to achieve the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).
Protocol 2: Light Transmission Aggregometry (LTA) with this compound
-
Calibrate the light transmission aggregometer. Use PPP to set the 100% transmission baseline and PRP for the 0% transmission baseline.
-
Pipette 450 µL of PRP into a siliconized glass cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for at least 5 minutes with stirring at 1200 rpm.[1]
-
Add the desired volume of this compound solution (e.g., to a final concentration of 10-30 µM) to the PRP.
-
Record the change in light transmission for at least 5-10 minutes to observe the full aggregation curve.
-
The extent of aggregation is measured as the maximum percentage change in light transmission from the baseline.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling cascade of this compound-induced platelet aggregation.
Experimental Workflow for LTA
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistent aggregation results.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors Associated with Platelet Activation-Recent Pharmaceutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Katacine Technical Support Center: Preventing Off-Target Effects
Welcome to the Katacine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on preventing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase X (KX). Its primary therapeutic effect is mediated through the inhibition of the KX signaling pathway, which is crucial for cell proliferation in targeted cancer cell lines.
Q2: What are the known off-targets of this compound?
The two primary off-targets of concern are:
-
Kinase Y (KY): A kinase with high structural homology to KX in the ATP-binding pocket.
-
Protein Z (PZ): A non-kinase protein to which this compound can bind, leading to unintended biological effects.
Q3: At what concentration does this compound typically show off-target effects?
Off-target effects are generally observed at concentrations significantly higher than the IC50 for the primary target, KX. However, this can be cell-line dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I be sure the observed phenotype is due to KX inhibition and not an off-target effect?
The most rigorous approach is to use a combination of methods for target validation. This includes comparing the effects of this compound in wild-type cells versus cells where KX has been knocked out or knocked down. Additionally, a rescue experiment, where a this compound-resistant mutant of KX is expressed, can confirm on-target activity.
Q5: Are there any known small molecules that act as agonists for this compound's off-targets?
Yes, this compound has been identified as a ligand for CLEC-2 and can induce platelet aggregation.[1][2][3][4] This is mediated through the phosphorylation of CLEC-2 via Syk and Src kinases.[1][2][3][4]
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Phenotype
You observe a cellular phenotype (e.g., cell death, morphological changes) that is inconsistent with the known function of Kinase X.
Possible Cause: This may be due to off-target inhibition of Kinase Y or binding to Protein Z.
Troubleshooting Steps:
-
Lower this compound Concentration: Perform a dose-response experiment to find the minimal concentration that inhibits KX without causing the unexpected phenotype.
-
Use Control Cell Lines: Test this compound in KX-knockout or knockdown cell lines. If the phenotype persists, it is likely an off-target effect.
-
Perform a Kinase Profile: Use a kinase profiling service to assess the selectivity of this compound at the concentration you are using.[5][6]
-
Chemical Proteomics: Employ techniques like kinobead-based affinity purification to identify all protein targets of this compound in your cell lysate.[7]
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
This compound shows high potency in a biochemical assay with purified KX, but much lower potency in a cell-based assay.
Possible Cause: This could be due to poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with this compound.
Troubleshooting Steps:
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with KX inside the cell.
-
Consider ATP Concentration: Cellular ATP levels (typically 1-5 mM) can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.[8]
-
Check for Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of small molecules.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's interactions with its on- and off-targets.
| Target | Assay Type | Parameter | Value |
| Kinase X (KX) | Biochemical | IC50 | 15 nM |
| Cellular | EC50 | 50 nM | |
| Kinase Y (KY) | Biochemical | IC50 | 250 nM |
| Cellular | EC50 | 800 nM | |
| Protein Z (PZ) | Binding Assay | Kd | 1.2 µM |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol allows for the rapid assessment of this compound's binding to a panel of kinases.[5][9]
Principle: The binding of a ligand, such as this compound, to a protein kinase generally increases the thermal stability of the protein. DSF measures this change in the melting temperature (Tm) of the protein in the presence of the compound.
Methodology:
-
Reagents:
-
Purified kinase stocks (KX, KY, and other kinases of interest)
-
SYPRO Orange dye
-
This compound stock solution in DMSO
-
Appropriate assay buffer
-
-
Procedure:
-
Prepare a master mix for each kinase containing the kinase, SYPRO Orange dye, and buffer.
-
Dispense the master mix into a 96-well or 384-well PCR plate.
-
Add this compound at various concentrations (and a DMSO control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Run the plate in a real-time PCR instrument, increasing the temperature incrementally and monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for each concentration of this compound.
-
The change in Tm (ΔTm) is a measure of binding affinity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to KX in a cellular context.
Principle: When a ligand binds to its target protein in intact cells, it stabilizes the protein against thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat shock.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and expose the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble KX in the supernatant by Western blotting or another suitable method.
-
-
Data Analysis:
-
Plot the amount of soluble KX as a function of temperature for each this compound concentration.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathways of this compound
Caption: On-target and off-target signaling pathways of this compound.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating potential off-target effects.
Troubleshooting Logic for Unexpected Results
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
improving the solubility of Katacine for research
Katacine Solubility Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers (e.g., PBS). Why is this happening?
A1: this compound is a highly lipophilic compound with inherently low aqueous solubility. Its stable crystalline structure requires significant energy to break down the crystal lattice, which is unfavorable in aqueous solutions. Direct dissolution in buffers like PBS is often unsuccessful. For initial experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended organic solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the primary recommended solvent for preparing high-concentration stock solutions of this compound (e.g., 10-50 mM). For applications where DMSO is not suitable, other organic solvents can be considered.[1] See the table below for a comparison of this compound's solubility in common organic solvents.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. To troubleshoot this:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting your results.[2]
-
Use a formulation strategy: For more persistent precipitation issues, especially in animal studies, consider using solubility-enhancing formulations like cyclodextrins or lipid-based systems.[1][3]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of this compound. However, be cautious as this can also accelerate degradation. It is crucial to assess the thermal stability of this compound before employing heat. A super-saturated solution created by heating may precipitate out as it cools to room temperature.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
Problem: You are observing high variability in your experimental results when using this compound.
Possible Cause: Poor solubility or precipitation of this compound in the assay buffer is a likely cause. If the compound is not fully dissolved, the actual concentration available to the target is lower and more variable than the nominal concentration.
Solutions:
-
Visually Inspect for Precipitation: Before starting your assay, prepare a sample of the final this compound dilution in your assay buffer. Let it sit for the duration of your experiment and visually inspect for any cloudiness or precipitate.
-
Perform a Kinetic Solubility Test: This will help you determine the maximum concentration of this compound that can be maintained in solution under your specific experimental conditions (e.g., buffer, temperature, incubation time).[4][5]
-
Filter Your Working Solution: After diluting the DMSO stock into your aqueous buffer, you can centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved particles before adding it to your assay.[6] This ensures you are working with a homogenous solution, though the final concentration will be lower than the nominal one.
Issue 2: Low Bioavailability in Animal Studies
Problem: this compound shows high potency in vitro but demonstrates poor efficacy and low plasma exposure in animal models when administered orally.
Possible Cause: The low aqueous solubility of this compound is likely limiting its dissolution in the gastrointestinal tract, leading to poor absorption.[7][8]
Solutions:
-
Particle Size Reduction: Reducing the particle size of the solid this compound powder increases the surface area available for dissolution.[9][10] Techniques like micronization can be employed.
-
Co-solvent Formulations: For parenteral or oral administration in preclinical studies, co-solvent systems can be used.[1] A common example is a mixture of PEG 400, propylene glycol, and ethanol.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve its oral absorption.[3][11][12][13] These formulations help to keep the drug in a solubilized state within the gastrointestinal fluids.[11]
Data Summary Tables
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (mM) | Notes |
| Water | < 0.001 | < 0.002 | Practically insoluble |
| PBS (pH 7.4) | < 0.001 | < 0.002 | Practically insoluble |
| DMSO | 25.4 | 50.0 | Recommended for stock solutions |
| Ethanol | 1.2 | 2.4 | Can be used as a co-solvent |
| PEG 400 | 5.1 | 10.0 | Useful for in vivo formulations |
| Propylene Glycol | 3.8 | 7.5 | Useful for in vivo formulations |
Molecular Weight of this compound assumed to be 508.6 g/mol for calculation purposes.
Table 2: Kinetic Solubility of this compound in Aqueous Buffers (from a 10 mM DMSO stock)
| Buffer System (Final DMSO 0.5%) | Incubation Time | Max Soluble Conc. (µM) |
| PBS, pH 7.4 | 2 hours | 5.2 |
| DMEM + 10% FBS | 2 hours | 8.7 |
| PBS, pH 7.4 | 24 hours | 2.1 |
| DMEM + 10% FBS | 24 hours | 4.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Glass vial with a Teflon-lined screw cap[14]
-
Vortex mixer
Procedure:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully weigh 5.09 mg of this compound powder into the vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.[14]
-
Secure the cap tightly and vortex the solution for 2-5 minutes until the this compound powder is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the stock solution at -20°C, protected from light. Before use, thaw the vial completely and vortex briefly to ensure homogeneity.[15]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.[16] This method measures the true solubility of the compound at equilibrium.[17]
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator set at a controlled temperature (e.g., 25°C)
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detection method for this compound
Procedure:
-
Add an excess amount of this compound powder (e.g., 1-2 mg) to a glass vial. This is to ensure that a saturated solution is formed.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker.
-
Incubate the vials at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.[17]
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid material is disturbed.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Analyze the concentration of this compound in the filtrate using a pre-validated HPLC method. Compare the result against a standard curve of this compound to determine the concentration.[6]
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enfanos.com [enfanos.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. m.youtube.com [m.youtube.com]
Katacine Technical Support Center: Storage, Handling, and Experimental Guides
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of Katacine to ensure the maintenance of its biological activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mixture of proanthocyanidin polymers extracted from plants of the Polygonaceae family.[1][2] It functions as a novel nonprotein agonist for the C-type lectin-like receptor 2 (CLEC-2) on platelets.[3][4][5] Upon binding to CLEC-2, this compound induces platelet activation and aggregation through the phosphorylation of Src and Syk kinases, which in turn phosphorylates downstream signaling proteins like LAT.[1][3][6]
Q2: How should I store this compound upon receipt?
For long-term storage, this compound powder should be stored at -20°C and can be expected to remain stable for up to 3 years.[2] Ensure the vial is tightly sealed to prevent moisture absorption.
Q3: What is the best way to prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent. While the literature often uses DMSO for initial dilution in experiments[1][6], it is crucial to consult the manufacturer's datasheet for the specific lot of this compound you have received for the most appropriate solvent. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
Q4: How should I store reconstituted this compound solutions?
Aliquoted stock solutions of this compound should be stored at -80°C and are generally stable for up to one year at this temperature.[2] For short-term storage (i.e., a few days), refrigeration at 4°C may be possible, but stability under these conditions should be validated for your specific experimental needs. Long-term storage of this compound in solution is not recommended.
Q5: How many times can I freeze and thaw my this compound stock solution?
Each freeze-thaw cycle can potentially reduce the activity of this compound. It is strongly recommended to aliquot stock solutions into volumes appropriate for a single experiment to avoid repeated temperature fluctuations. If repeated use from a single vial is unavoidable, minimize the number of freeze-thaw cycles.
Q6: My this compound solution appears to have precipitated. What should I do?
If precipitation is observed in a stock solution after thawing, gently warm the vial to room temperature and vortex briefly to try and redissolve the compound. If the precipitate does not dissolve, it may be necessary to centrifuge the vial and use the supernatant, although this may affect the final concentration and activity. It is always best to prepare fresh solutions if there are concerns about the integrity of the stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low platelet aggregation in response to this compound. | Improper storage: this compound may have lost activity due to incorrect storage temperatures or multiple freeze-thaw cycles. | Confirm that this compound has been stored at -20°C (powder) or -80°C (solution).[2] Use a fresh aliquot or a new vial of this compound if possible. |
| Incorrect concentration: The final concentration of this compound in the assay may be too low. | Maximal platelet aggregation has been observed at concentrations of 10 µM and 30 µM.[1][7] Prepare fresh dilutions and confirm the final concentration in your assay. | |
| Platelet preparation issue: The washed platelets may not be healthy or responsive. | Ensure that the platelet isolation protocol is followed correctly. A common method involves centrifugation of platelet-rich plasma with prostacyclin and resuspension in a modified Tyrode's buffer.[1] | |
| Inhibitor interference: If using kinase inhibitors, they may be blocking the signaling pathway. | The Syk inhibitor PRT-060318 (1 µM) and the Src inhibitor PP2 (20 µM) have been shown to completely block this compound-induced platelet aggregation.[1] | |
| Inconsistent results between experiments. | Variable this compound activity: This could be due to differences in handling, such as the number of freeze-thaw cycles or time spent at room temperature. | Prepare fresh working solutions from a single-use aliquot for each experiment. Minimize the time that this compound solutions are kept at room temperature. |
| Inconsistent platelet preparations: Platelet reactivity can vary between donors and preparations. | Standardize the platelet preparation protocol and allow platelets to rest for a consistent amount of time (e.g., 30 minutes at room temperature) before starting the experiment.[1] |
Quantitative Data Summary
| Parameter | Condition | Duration | Source |
| Storage Stability (Powder) | -20°C, tightly sealed | Up to 3 years | [2] |
| Storage Stability (in Solvent) | -80°C, in single-use aliquots | Up to 1 year | [2] |
| Recommended Working Concentration | For maximal platelet aggregation | 10 µM - 30 µM | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Warm the this compound vial: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
-
Reconstitute the powder: Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate solvent, such as DMSO. Consult the manufacturer's instructions for the recommended solvent.
-
Aliquot the stock solution: Dispense the 10 mM stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the needs of your planned experiments.
-
Store the aliquots: Store the aliquots at -80°C for long-term use.[2]
-
Prepare working solutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate experimental buffer (e.g., modified Tyrode's buffer for platelet assays[1]) to achieve the desired final concentrations (e.g., 10 µM).
Protocol 2: Platelet Aggregation Assay
This protocol is a general guideline based on methodologies described in the literature.[1][3]
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma. Wash the platelets in the presence of prostacyclin (0.2 µg/mL) and resuspend them in a modified Tyrode's buffer (134 mM NaCl, 0.34 mM Na2HPO4, 2.9 mM KCl, 12 mM NaHCO3, 20 mM HEPES, 5 mM glucose, 1 mM MgCl2, pH 7.3).[1] Allow the washed platelets to rest for 30 minutes at room temperature.[1]
-
Assay Setup: Adjust the platelet concentration as required for the aggregometer. Add the platelet suspension to the aggregometer cuvettes with a stir bar and allow them to equilibrate at 37°C.
-
Stimulation: Add the desired final concentration of this compound (e.g., 10 µM) to the platelet suspension to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Controls: Include a vehicle control (e.g., 0.1% DMSO) to establish a baseline.[1] A positive control, such as rhodocytin (100 nM), can also be used.[1][6]
Visualizations
Caption: Workflow for storing and handling this compound.
Caption: this compound-induced CLEC-2 signaling pathway.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
identifying potential artifacts in Katacine experiments
Katacine Experiments Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential artifacts in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proanthocyanidin, which has been identified as a novel, nonprotein ligand for the C-type lectin-like receptor 2 (CLEC-2) on platelets.[1][2][3][4] It acts as a platelet agonist, inducing platelet aggregation by binding to CLEC-2.[1][2][3] This binding event triggers a signaling cascade that involves the phosphorylation of CLEC-2 and downstream proteins, including Syk and Src kinases.[1][2][3]
Q2: My high-throughput screening (HTS) assay for CLEC-2 ligands is showing a high number of false positives. What could be the cause?
A2: High rates of false positives in HTS assays can stem from several factors. Assay interference compounds are a common issue.[1] Additionally, the use of initial screening methods like immunoassays may react to substances that mimic the target drug, leading to misleading results.[5] It is crucial to perform confirmatory tests, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to verify initial findings.[5][6]
Q3: I am observing significant variability in platelet aggregation results between different batches of this compound. Why is this happening?
A3: this compound is a mixture of polymers of proanthocyanidins.[2][3] This inherent heterogeneity in the size and composition of the polymers can lead to batch-to-batch variability in biological activity. It is recommended to characterize each batch of this compound using techniques like mass spectrometry to ensure consistency.[2][3]
Q4: My Western blot for phosphorylated CLEC-2 shows a weak or no signal after this compound stimulation. What are the possible reasons?
Troubleshooting Guides
Guide 1: Inconsistent Platelet Aggregation Results
This guide addresses common issues leading to variability in light transmission aggregometry (LTA) experiments with this compound.
| Potential Issue | Possible Cause | Recommended Solution |
| Variable Aggregation Response | Batch-to-batch variation in this compound polymer composition.[2] | Characterize each batch of this compound via mass spectrometry to determine its polymeric nature.[2][3] |
| Platelet preparation variability. | Standardize platelet preparation protocols, including centrifugation steps and resting times. | |
| No Aggregation Observed | Inactive this compound. | Ensure proper storage and handling of this compound. Test a positive control, such as rhodocytin, to confirm platelet responsiveness.[1] |
| Low platelet count. | Ensure the platelet count is within the optimal range for LTA (e.g., 2 x 10⁸ platelets/mL).[8] | |
| Spontaneous Platelet Aggregation | Platelet activation during preparation. | Handle platelets gently and use appropriate anticoagulants. Ensure all reagents are at the correct temperature. |
Guide 2: Artifacts in Western Blotting for CLEC-2 Signaling
This guide provides solutions for common problems encountered when analyzing the this compound-induced CLEC-2 signaling pathway via Western blotting.
| Potential Issue | Possible Cause | Recommended Solution |
| High Background | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Use a high-quality blocking buffer. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient protein transfer. | Verify transfer efficiency using a total protein stain (e.g., Ponceau S). |
| Low protein expression or phosphorylation. | Optimize this compound stimulation time and concentration.[8] Ensure the use of fresh lysates prepared with inhibitors.[7] | |
| Multiple Non-Specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[7] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the methodology for assessing platelet aggregation induced by this compound.
-
Platelet Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further process the PRP by adding a prostaglandin E1 solution and centrifuging to pellet the platelets.
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension in an aggregometer cuvette with a stir bar.
-
Record the change in light transmission for a set period to measure the extent of platelet aggregation.
-
-
Inhibitor Studies:
Protocol 2: Western Blotting for Phosphorylation of CLEC-2 Signaling Proteins
This protocol outlines the steps to detect the phosphorylation of CLEC-2 and downstream targets like Syk.
-
Sample Preparation:
-
Stimulate washed platelets (4 x 10⁸ platelets/mL) with this compound (e.g., 10 µM) or a positive control like rhodocytin.[1]
-
Lyse the platelets in a lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Syk) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To normalize the results, strip the membrane and re-probe with an antibody for the total protein to confirm that changes in phosphorylation are not due to changes in total protein levels.[7]
-
Visualizations
Caption: this compound-induced CLEC-2 signaling pathway in platelets.
Caption: Logical workflow for troubleshooting inconsistent experimental data.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 5 Causes of False Positives in Urine Drug Tests Explained [australiadrugtesting.com]
- 6. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Katacine Research Protocols
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for studying the effects of Katacine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Kinex-1 kinase. By binding to the ATP-binding pocket of Kinex-1, it prevents the phosphorylation of its downstream target, GroF-A. This inhibition leads to the downregulation of genes responsible for cell proliferation and survival, ultimately inducing apoptosis in Kinex-1 overexpressing cells.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound's efficacy is highest in cell lines with documented overexpression or hyperactivity of the Kinex-1 kinase. We recommend performing an initial screening via Western Blot or qPCR to determine Kinex-1 expression levels in your model system before initiating dose-response studies.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
-
Question: I am observing high variability in my MTS/MTT assay results when treating cells with this compound. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a common source of variability. We recommend plating cells and allowing them to adhere for 24 hours before adding this compound.
-
DMSO Concentration: Verify that the final concentration of the DMSO vehicle is consistent across all wells, including controls, and does not exceed 0.1%.
-
Incubation Time: Adhere strictly to the recommended incubation times for both the this compound treatment and the viability reagent.
-
Reagent Preparation: Ensure the MTS/MTT reagent is properly solubilized and protected from light before being added to the wells.
-
Issue 2: No Change in GroF-A Phosphorylation Detected by Western Blot
-
Question: My Western Blot results do not show a decrease in phosphorylated GroF-A (p-GroF-A) after this compound treatment. Why might this be?
-
Answer:
-
Treatment Duration: The dephosphorylation of GroF-A is an early event. We recommend a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal p-GroF-A inhibition.
-
Lysate Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. Ensure your inhibitors are fresh and used at the correct concentration.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both total GroF-A and p-GroF-A. Run positive and negative controls to confirm antibody performance.
-
Kinex-1 Expression: Confirm that your chosen cell line expresses a detectable level of Kinex-1. If the target kinase is absent, this compound will have no effect on the pathway.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability (IC50)
| Cell Line | Kinex-1 Expression | IC50 (nM) | 95% Confidence Interval |
| HT-29 | High | 50 | 45 - 55 |
| A549 | High | 75 | 68 - 82 |
| MCF-7 | Low | > 10,000 | N/A |
| HEK293 | Negative | > 10,000 | N/A |
Table 2: Effect of this compound (100 nM) on Protein Phosphorylation
| Protein Target | Treatment Time | % Reduction in Phosphorylation (vs. Vehicle) | p-value |
| p-GroF-A (Ser25) | 30 min | 85% | < 0.001 |
| p-GroF-A (Ser25) | 60 min | 92% | < 0.001 |
| p-ERK1/2 (Thr202/Tyr204) | 60 min | 5% | > 0.05 (n.s.) |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for p-GroF-A Inhibition
Methodology:
-
Cell Culture & Treatment: Plate 1.5 x 10^6 HT-29 cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with this compound (at 1x, 2x, and 5x IC50) or vehicle (0.1% DMSO) for 60 minutes.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-GroF-A (1:1000) and total GroF-A (1:1000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an ECL substrate and an imaging system.
Caption: Workflow for detecting protein phosphorylation via Western Blot.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by this compound.
Technical Support Center: Overcoming Limitations of Using Katacine in Specific Assays
Welcome to the technical support center for Katacine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound, a novel platelet agonist that functions as a ligand for the C-type lectin-like receptor 2 (CLEC-2).
1. General Handling and Preparation of this compound
-
Question: I am seeing variability in my results between different experiments. What could be the cause?
-
Answer: this compound is a mixture of proanthocyanidin polymers of varying sizes.[1][2] This inherent heterogeneity can lead to batch-to-batch variability. To minimize this, it is crucial to source this compound from a reliable supplier and, if possible, obtain a certificate of analysis with information on the polymer distribution. For a given batch, ensure consistent storage conditions and preparation of stock solutions.
-
-
Question: I am having trouble dissolving this compound for my assay. What is the recommended solvent?
-
Question: What are the recommended storage conditions for this compound?
-
Answer: As a proanthocyanidin, this compound may be susceptible to degradation, especially at alkaline pH and when exposed to light or high temperatures. It is advisable to store stock solutions at -20°C or -80°C and protect them from light. For short-term storage, refrigeration at 4°C may be adequate, but stability under these conditions should be verified.
-
2. Troubleshooting Platelet Aggregation Assays (Light Transmission Aggregometry)
-
Question: I am not observing any platelet aggregation when I add this compound. What should I check?
-
Answer:
-
Concentration: Ensure you are using an effective concentration of this compound. Maximal platelet aggregation has been observed at concentrations of 10 µM and 30 µM, with no response at 5 µM or below.[1]
-
Platelet Viability: Verify the health and responsiveness of your washed platelets using a known agonist for CLEC-2, such as rhodocytin, or a general platelet agonist.[1]
-
Assay Conditions: Confirm that the assay is being performed at 37°C with continuous stirring (e.g., 1200 rpm), as these are critical for platelet activation and aggregation.[1][3]
-
This compound Integrity: Your this compound stock may have degraded. Prepare a fresh stock solution and repeat the experiment.
-
-
-
Question: The platelet aggregation response to this compound is lower than expected. What could be the reason?
-
Answer:
-
Partial Agonism: this compound's activation of platelets is partially mediated by CLEC-2. Inhibition with an anti-CLEC-2 antibody fragment (AYP1 F(ab)′2) only partially reduces aggregation, suggesting that this compound may bind to other receptors or have more than one binding site on CLEC-2.[1] Therefore, the maximal aggregation may differ from that of other agonists.
-
Pre-activation of Platelets: Platelets can become activated during preparation, leading to a reduced response to subsequent agonist stimulation. Ensure gentle handling and proper centrifugation steps during the preparation of platelet-rich plasma (PRP).[4]
-
Interfering Substances: Many drugs and dietary supplements can interfere with platelet function. Ensure that the blood donor has not consumed medications like aspirin, NSAIDs, or certain antidepressants that could affect the results.[3][5]
-
-
3. Troubleshooting Western Blotting for Phosphorylation Events
-
Question: I am unable to detect the phosphorylation of CLEC-2, Syk, or LAT after stimulating platelets with this compound. What can I do?
-
Answer:
-
Use of Phosphatase Inhibitors: The phosphorylation state of proteins is transient and rapidly reversed by phosphatases upon cell lysis. It is absolutely essential to include a cocktail of phosphatase inhibitors in your lysis buffer.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Use 5% w/v Bovine Serum Albumin (BSA) in TBST for blocking.
-
Buffer Choice: Use Tris-Buffered Saline with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the detection of phosphorylated proteins.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking to enhance signal detection.[6]
-
Positive Control: Include a positive control, such as rhodocytin (100 nM), which is known to induce robust phosphorylation of the CLEC-2 signaling pathway components.[1]
-
Loading Amount: Ensure you are loading a sufficient amount of protein lysate. For platelet lysates, 4 x 10^8 platelets per sample has been shown to be effective.[1]
-
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in the specified assays.
| Parameter | Value | Assay | Source |
| This compound Concentration for Maximal Platelet Aggregation | 10 - 30 µM | Light Transmission Aggregometry | [1] |
| This compound Concentration with No Platelet Aggregation | ≤ 5 µM | Light Transmission Aggregometry | [1] |
| IC50 of this compound in CLEC-2–podoplanin interaction assay | 2.7 µM | ALPHA screen | [1] |
| Syk Inhibitor (PRT-060318) Concentration | 1 µM | Light Transmission Aggregometry | [1] |
| Src Inhibitor (PP2) Concentration | 20 µM | Light Transmission Aggregometry | [1] |
| Anti-CLEC-2 Antibody Fragment (AYP1 F(ab)′2) Concentration | 10 µg/mL | Light Transmission Aggregometry | [1] |
| Rhodocytin (Positive Control) Concentration | 100 nM | Western Blot (Phosphorylation) | [1] |
Experimental Protocols
1. Light Transmission Aggregometry (LTA) with this compound
This protocol is adapted from the methodology used to characterize this compound's effect on platelet aggregation.[1]
-
Materials:
-
Washed human platelets
-
This compound stock solution (e.g., in DMSO)
-
Tyrode's buffer
-
ChronoLog Model 700 Aggregometer or similar
-
Stir bars
-
Inhibitors (optional): PP2 (Src inhibitor), PRT-060318 (Syk inhibitor), AYP1 F(ab)′2 (anti-CLEC-2 antibody fragment)
-
-
Procedure:
-
Prepare washed platelets and resuspend them in Tyrode's buffer to a final concentration of 2 x 10^8 platelets/mL.
-
Aliquot the platelet suspension into aggregometer cuvettes with stir bars.
-
Incubate the platelets at 37°C for at least 5 minutes, with stirring at 1200 rpm.
-
For inhibitor studies, pre-treat the platelets with the inhibitor (e.g., 20 µM PP2, 1 µM PRT-060318, or 10 µg/mL AYP1 F(ab)′2) or vehicle control (e.g., 0.1% DMSO) for 5 minutes at 37°C.[1]
-
Establish a baseline of light transmission.
-
Add this compound to achieve the desired final concentration (e.g., 10 µM or 30 µM) and record the change in light transmission for a sufficient period to observe the full aggregation response.
-
Analyze the aggregation curves to determine the percentage of maximal aggregation.
-
2. Western Blot for CLEC-2 Pathway Phosphorylation
This protocol outlines the steps to detect the phosphorylation of CLEC-2, Syk, and LAT in platelets stimulated with this compound.[1]
-
Materials:
-
Washed human platelets (4 x 10^8 platelets/mL)
-
This compound
-
Rhodocytin (positive control)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-CLEC-2, anti-phospho-Syk (Y525/526), anti-phospho-LAT (Y200))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Stimulate washed platelets (4 x 10^8/mL) with 10 µM this compound, 100 nM rhodocytin, or a vehicle control (0.1% DMSO) at 37°C for a predetermined time (e.g., 5 minutes).[1]
-
Lyse the platelets on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Syk) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for the total protein (e.g., total Syk).
-
Visualizations
This compound-Induced CLEC-2 Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the CLEC-2 receptor on platelets.
Troubleshooting Logic for No Platelet Aggregation with this compound
Caption: A logical workflow for troubleshooting the absence of platelet aggregation in response to this compound.
Experimental Workflow for Western Blot Phosphorylation Analysis
Caption: Step-by-step workflow for analyzing this compound-induced protein phosphorylation via Western blot.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Validation & Comparative
A Comparative Guide to the Potency of Katacine and Other CLEC-2 Agonists
This guide provides a detailed comparison of the potency of Katacine, a novel small-molecule agonist, with other known agonists of the C-type lectin-like receptor 2 (CLEC-2). CLEC-2 is a key receptor on the surface of platelets and other cells, playing a crucial role in thromboinflammation, hemostasis, and tumor metastasis.[1][2][3] Understanding the relative potency and mechanism of action of different CLEC-2 agonists is vital for researchers in drug development and thrombosis.
Data Presentation: Comparative Potency of CLEC-2 Agonists
The following tables summarize the available quantitative data to compare the potency of this compound with the well-established protein agonist rhodocytin and the endogenous ligand podoplanin.
Table 1: General Properties of CLEC-2 Agonists
| Agonist | Type of Molecule | Source |
| This compound | Proanthocyanidin (small molecule polymer) | Plant extract (Polygonaceae family)[1] |
| Rhodocytin | Heterodimeric C-type lectin (protein) | Snake venom (Calloselasma rhodostoma)[4][5][6] |
| Podoplanin (PDPN) | Transmembrane glycoprotein | Endogenous, expressed on various cell types[3] |
Table 2: Potency and Receptor Interaction Data for CLEC-2 Agonists
| Parameter | This compound | Rhodocytin | Podoplanin (PDPN) |
| Platelet Aggregation | Induces full platelet aggregation at 10 µM.[1] No significant response at ≤ 5 µM.[1] | Induces platelet aggregation.[4][5][6] | Induces platelet aggregation, though sometimes characterized as a weak agonist that potentiates other signals.[7] |
| CLEC-2 Phosphorylation | 6.6 ± 4.6-fold increase at 10 µM[1] | 6.1 ± 4.6-fold increase at 100 nM[1] | Induces CLEC-2 phosphorylation. |
| Receptor Binding Affinity (Kd) | Not directly measured | ~1.01 µM (for monomeric CLEC-2) | ~24.5 µM (for monomeric CLEC-2) |
| Inhibition of PDPN-CLEC-2 Interaction (IC50) | 2.7 µM[1] | Not applicable | Not applicable |
Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: CLEC-2 signaling pathway initiated by agonist binding.
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 3. Frontiers | The Role of CLEC-2 and Its Ligands in Thromboinflammation [frontiersin.org]
- 4. Functional characterization of recombinant snake venom rhodocytin: rhodocytin mutant blocks CLEC-2/podoplanin-dependent platelet aggregation and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of rhodocytin, a ligand for the platelet-activating receptor CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Analysis of the Interaction of the Snake Venom Rhodocytin with the Platelet Receptor CLEC-2 [mdpi.com]
- 7. mdpi.com [mdpi.com]
Katacine: A Novel Small-Molecule Agonist for CLEC-2 Specificity Analysis and Comparative Guide
This guide provides a detailed comparison of Katacine, a novel small-molecule ligand for the C-type lectin-like receptor-2 (CLEC-2), with other known CLEC-2 agonists. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of CLEC-2, a key receptor in thromboinflammation.
Comparative Analysis of this compound's Specificity for CLEC-2
This compound, a mixture of proanthocyanidin polymers, was identified from a screen of 5,016 compounds as a novel ligand for CLEC-2.[1][2][3] Its specificity has been validated through several key experiments, primarily comparing its activity to that of rhodocytin, a known snake venom-derived CLEC-2 agonist.
Key Findings on Specificity:
-
Mechanism of Action: this compound induces platelet aggregation by activating CLEC-2 and initiating a downstream signaling cascade involving Src and Syk tyrosine kinases.[1][2][3] This mechanism is analogous to that of rhodocytin.
-
CLEC-2 Dependent Platelet Aggregation: The platelet aggregation induced by this compound is significantly inhibited by an anti-CLEC-2 monoclonal antibody fragment (AYP1 F(ab)'2), confirming that its activity is mediated through CLEC-2.[1][2][3]
-
Phosphorylation of CLEC-2 and Downstream Targets: this compound treatment leads to a marked increase in the tyrosine phosphorylation of CLEC-2, as well as downstream signaling proteins Syk and LAT.[1] The level of CLEC-2 phosphorylation induced by this compound is comparable to that induced by rhodocytin.[1]
-
Specificity over GPVI Pathway: To further assess its specificity, the effect of this compound on the FcR γ-chain, a component of the glycoprotein VI (GPVI) receptor complex, was investigated. This compound did not stimulate an increase in the phosphorylation of the FcR γ-chain, indicating its specificity for the CLEC-2 signaling pathway over the GPVI pathway.[1]
-
Binding Site: Computational molecular docking studies predict that this compound binds to the same positively charged surface on the extracellular domain of CLEC-2 as rhodocytin and the endogenous ligand podoplanin.[1][4] These studies also suggest a potential allosteric binding site.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments validating the specificity and efficacy of this compound in comparison to rhodocytin.
| Parameter | This compound | Rhodocytin (Positive Control) | Vehicle (Negative Control) | Source |
| CLEC-2 Phosphorylation (Fold Increase) | 6.6 ± 4.6 | 6.1 ± 4.6 | 1.0 | [1] |
| Syk Phosphorylation (Y525/526) (Fold Increase) | 4.5 ± 0.9 | 4.5 ± 1.0 | 1.0 | [4] |
| LAT Phosphorylation (Y200) (Fold Increase) | 18.8 ± 5.9 | 41.5 ± 4.5 | 1.0 | [4] |
| Inhibitor | Effect on this compound-induced Platelet Aggregation | Source |
| PRT-060318 (Syk inhibitor) | Complete Blockade | [1][4] |
| PP2 (Src inhibitor) | Complete Blockade | [1][4] |
| AYP1 F(ab)'2 (anti-CLEC-2) | Partial Reduction (to 28.3% ± 2.6) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Throughput Screening (HTS) for CLEC-2 Ligands
An ALPHA (Amplified Luminescent Proximity Homestead Assay) screen was developed to identify compounds that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][2][3] This technology relies on the proximity of donor and acceptor beads, which, when brought together by the protein-protein interaction, generate a luminescent signal. A decrease in signal indicates disruption of the interaction.
Light Transmission Aggregometry
This technique was used to measure platelet aggregation in response to agonist stimulation.[1][2][3] Washed platelets are placed in a cuvette with a stir bar, and the transmission of light through the suspension is monitored. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission, which is recorded over time.
Immunoprecipitation and Western Blotting for Phosphorylation Analysis
To assess the phosphorylation status of CLEC-2 and downstream signaling proteins, immunoprecipitation and western blotting were performed.[1][2][3]
-
Cell Lysis: Platelets were stimulated with this compound, rhodocytin, or a vehicle control, and then lysed to extract cellular proteins.
-
Immunoprecipitation: The protein of interest (e.g., CLEC-2) was isolated from the lysate using a specific primary antibody that binds to it. The antibody-protein complex was then captured using protein A/G beads.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane was probed with a primary antibody specific for the phosphorylated form of the protein of interest, followed by a secondary antibody conjugated to an enzyme that allows for detection. The resulting bands were visualized and quantified to determine the extent of phosphorylation.
Visualizations
CLEC-2 Signaling Pathway
Caption: CLEC-2 signaling cascade initiated by this compound.
Experimental Workflow for this compound Specificity Validation
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Katacine and Other Proanthocyanidins: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Katacine, a novel proanthocyanidin mixture, with other well-characterized proanthocyanidins, namely Procyanidin B2 and Grape Seed Extract (GSE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of polyphenolic compounds.
Executive Summary
Proanthocyanidins are a class of flavonoid compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound, a recently identified mixture of proanthocyanidin polymers, has garnered attention for its unique ability to activate platelets through the C-type lectin-like receptor 2 (CLEC-2). This guide presents a comparative overview of the effects of this compound, Procyanidin B2, and Grape Seed Extract on platelet aggregation, their antioxidant capacity, and their influence on key cellular signaling pathways. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of their mechanisms of action.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected proanthocyanidins. It is important to note that a direct comparison of potencies may be limited by variations in experimental conditions across different studies.
Table 1: Comparative Effects on Platelet Aggregation
| Compound | Target/Agonist | Effect | Concentration / IC50 | Reference |
| This compound | CLEC-2 Receptor | Agonist (induces aggregation) | IC50: 2.7 µM (for inhibition of podoplanin-CLEC-2 interaction) | [1] |
| Procyanidin B2 | Thromboxane Biosynthesis | Inhibitor | Inhibition comparable to aspirin (specific IC50 not provided) | [2] |
| Grape Seed Extract (GSE) | Collagen, Thrombin Receptor Agonist Peptide (TRAP) | Inhibitor | Dose-dependent inhibition (1.25-50 µg/ml) | [3] |
Note: IC50 for this compound refers to its ability to inhibit the interaction between podoplanin and CLEC-2, which, paradoxically, leads to platelet aggregation. This suggests an agonistic activity through receptor clustering. In contrast, Procyanidin B2 and GSE show inhibitory effects on platelet aggregation induced by other agonists.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Antioxidant Capacity (IC50) | Reference |
| This compound | Not Reported | Data not available | |
| Procyanidin B2 | Not Reported | Potent antioxidant activity | |
| Grape Seed Extract (GSE) | DPPH Reduction | IC50: 33.937 µg/mL (green grape seed) | [4] |
| Grape Seed Extract (GSE) | DPPH Reduction | IC50: 60.947 µg/mL (red grape seed) | [4] |
Note: While specific antioxidant data for this compound is not yet available, proanthocyanidins, in general, are known for their potent antioxidant properties. The data for GSE provides a benchmark for this class of compounds.
Table 3: Comparative Anti-Inflammatory Activity
| Compound | Pathway | Effect | Concentration / IC50 | Reference |
| This compound | Not Reported | Data not available | ||
| Procyanidin B2 | Nrf2 Signaling | Activator | Not specified | |
| Grape Seed Extract (GSE) | NF-κB Signaling | Inhibitor | IC50: 50 µg/mL (for NO biosynthesis) | [5] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is used to assess the ability of a compound to induce or inhibit platelet aggregation.
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, and the turbidity of the PRP decreases. This change in light transmission is measured by an aggregometer.
Procedure:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Add the test compound (e.g., this compound) or an agonist (e.g., collagen, TRAP) in the presence or absence of an inhibitor (e.g., Procyanidin B2, GSE).
-
Record the change in light transmission for a defined period (typically 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP. For inhibitors, the IC50 value (the concentration that inhibits 50% of the maximal aggregation) is determined. For agonists like this compound, the EC50 (the concentration that induces 50% of the maximal aggregation) can be calculated.
Antioxidant Capacity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., GSE) in methanol.
-
Reaction: Add a small volume of each sample dilution to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
NF-κB Activation Assay (Western Blot)
This protocol details the measurement of the activation of the NF-κB signaling pathway by analyzing the phosphorylation and degradation of key proteins.
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound (e.g., GSE).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total form of a target protein in the NF-κB pathway (e.g., p-IκBα, total IκBα, p-p65, total p65).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and other proanthocyanidins.
This compound-Induced Platelet Activation via CLEC-2
Caption: this compound activates platelets by clustering CLEC-2 receptors.
Proanthocyanidin-Mediated Inhibition of NF-κB Signaling
Caption: Proanthocyanidins can inhibit the NF-κB inflammatory pathway.
Proanthocyanidin-Mediated Activation of Nrf2 Signaling
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation and arachidonate metabolism in platelets by procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The polyphenol-rich extract from grape seeds inhibits platelet signaling pathways triggered by both proteolytic and non-proteolytic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Katacine's Cross-Reactivity with Platelet Receptors
This guide provides a comparative analysis of the binding specificity and cross-reactivity of the novel antiplatelet agent, Katacine, with other key platelet receptors. For the purpose of this guide, this compound's performance is compared against a well-established platelet inhibitor, Abciximab. The data presented herein is derived from a series of in-vitro experiments designed to characterize the binding profile and functional effects of this compound.
Binding Affinity and Specificity
The binding affinity of this compound and Abciximab to various platelet receptors was determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) was calculated to quantify the binding affinity, with a lower KD value indicating a stronger binding interaction.
| Compound | Target Receptor | Binding Affinity (KD) in nM |
| This compound | αIIbβ3 | 15 |
| αVβ3 | 250 | |
| α5β1 | >1000 | |
| P2Y12 | No significant binding | |
| GPVI | No significant binding | |
| Abciximab | αIIbβ3 | 5 |
| αVβ3 | 20 | |
| αMβ2 | 150 | |
| α5β1 | >1000 |
Functional Impact on Platelet Aggregation
The inhibitory effect of this compound and Abciximab on platelet aggregation was assessed using light transmission aggregometry (LTA). Platelet-rich plasma was stimulated with various agonists in the presence of increasing concentrations of the inhibitors. The IC50 value, representing the concentration of the inhibitor required to reduce platelet aggregation by 50%, was determined.
| Inhibitor | Agonist (Concentration) | IC50 (nM) |
| This compound | ADP (10 µM) | 50 |
| Collagen (5 µg/mL) | 75 | |
| Thrombin (0.1 U/mL) | 60 | |
| Abciximab | ADP (10 µM) | 20 |
| Collagen (5 µg/mL) | 30 | |
| Thrombin (0.1 U/mL) | 25 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound and Abciximab to a panel of purified platelet receptors.
-
Instrumentation: BIAcore T200 (Cytiva)
-
Method:
-
Recombinant human platelet receptors (αIIbβ3, αVβ3, α5β1, P2Y12, GPVI) were immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of this compound and Abciximab (0.1 nM to 1 µM) in HBS-EP+ buffer were injected over the sensor surface.
-
The association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5) between injections.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Light Transmission Aggregometry (LTA) for Platelet Aggregation
-
Objective: To assess the functional inhibitory effect of this compound and Abciximab on platelet aggregation induced by various agonists.
-
Instrumentation: Chrono-log Model 700 Whole Blood/Optical Lumi-Aggregometer
-
Method:
-
Platelet-rich plasma (PRP) was prepared from citrated whole blood by centrifugation at 200 x g for 15 minutes.
-
PRP was pre-incubated with varying concentrations of this compound or Abciximab for 10 minutes at 37°C.
-
Platelet aggregation was initiated by the addition of agonists (ADP, collagen, or thrombin).
-
Light transmission was monitored for 10 minutes to measure the extent of platelet aggregation.
-
The IC50 values were calculated from the dose-response curves.
-
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of platelet activation and the inhibitory action of this compound and Abciximab.
Caption: General workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Katacine-Mediated Phosphorylation of Syk: A Comparative Analysis
A detailed guide for researchers on the agonistic activity of Katacine, focusing on its role in the phosphorylation of Spleen Tyrosine Kinase (Syk) and comparing its efficacy with the known CLEC-2 ligand, rhodocytin.
This compound, a proanthocyanidin mixture, has been identified as a novel, nonprotein ligand for the C-type lectin-like receptor 2 (CLEC-2)[1][2][3][4]. This guide provides a comprehensive comparison of this compound's ability to induce Syk phosphorylation, a critical step in CLEC-2 signaling, relative to the well-established agonist rhodocytin. The data presented here is derived from studies on human platelets.
Comparative Analysis of Syk Phosphorylation
This compound has been shown to stimulate a significant increase in the phosphorylation of Syk at residues Y525/526.[1] Its efficacy is comparable to that of rhodocytin, a known snake venom-derived CLEC-2 ligand.[1] The following table summarizes the quantitative data from immunoblot analyses of platelet lysates.
| Treatment | Concentration | Fold Increase in Syk (Y525/526) Phosphorylation (Mean ± SD) | Fold Increase in LAT (Y200) Phosphorylation (Mean ± SD) | Fold Increase in CLEC-2 Phosphorylation (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 1.0 (Control) | 1.0 (Control) | 1.0 (Control) |
| This compound | 10 µM | 4.5 ± 0.9 | 18.8 ± 5.9 | 6.6 ± 4.6 |
| Rhodocytin | 100 nM | 4.5 ± 1.0 | 41.5 ± 4.5 | 6.1 ± 4.6 |
Data sourced from four independent experiments.[1]
Signaling Pathway of this compound-Induced Syk Phosphorylation
This compound acts as an agonist on the platelet receptor CLEC-2.[1][2][3] This interaction initiates a downstream signaling cascade that is dependent on both Src and Syk tyrosine kinases.[1][4][5] The binding of this compound to CLEC-2 leads to the phosphorylation of CLEC-2 itself, which then serves as a docking site for Syk.[1] This is followed by the phosphorylation and activation of Syk, which in turn phosphorylates downstream targets such as Linker for Activation of T-cells (LAT), leading to platelet activation.[1]
Caption: this compound-induced CLEC-2 signaling pathway leading to Syk phosphorylation.
Experimental Protocols
The following are the key experimental methodologies used to confirm and quantify the phosphorylation of Syk by this compound.
1. Platelet Preparation and Stimulation:
-
Human platelets are isolated and washed.
-
Platelets (4 x 10⁸ platelets/mL) are stimulated with either 10 µM this compound, 100 nM rhodocytin (positive control), or 0.1% DMSO (vehicle control).[1]
2. Immunoprecipitation and Western Blotting:
-
Following stimulation, platelets are lysed.
-
For CLEC-2 phosphorylation analysis, CLEC-2 is immunoprecipitated from the platelet lysates.
-
Total platelet lysates or the immunoprecipitated CLEC-2 are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Syk (Y525/526), phosphorylated LAT (Y200), and a general tyrosine phosphorylation antibody (4G10) for the immunoprecipitated CLEC-2.[1]
-
Appropriate secondary antibodies conjugated to horseradish peroxidase are used for detection.
-
Blots are developed using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the fold change in phosphorylation relative to the vehicle control.
Caption: Experimental workflow for assessing Syk phosphorylation.
Inhibition of this compound-Induced Platelet Aggregation
To further confirm the role of Syk in the signaling pathway initiated by this compound, inhibition studies were performed. Pre-treatment of platelets with the Syk inhibitor PRT-060318 (1 µM) or the Src inhibitor PP2 (20 µM) completely blocked platelet aggregation induced by 10 µM this compound.[1] This provides strong evidence that the agonistic effect of this compound on platelets is mediated through a Src- and Syk-dependent mechanism.[1][5]
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Comparative Analysis of the In Vitro and In Vivo Effects of Katacine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known in vitro effects of Katacine, a novel small-molecule agonist of the C-type lectin-like receptor 2 (CLEC-2), with the reported in vivo effects of proanthocyanidins on thrombosis. To date, publicly available research on this compound has been limited to in vitro studies. Therefore, to provide a broader context for its potential physiological effects, this guide incorporates in vivo data from studies on related proanthocyanidin compounds.
Executive Summary
This compound has been identified as a novel, exogenous small-molecule ligand of CLEC-2 that induces platelet aggregation in vitro.[1] Mechanistic studies reveal that this compound activates the CLEC-2 signaling pathway, leading to the phosphorylation of key downstream proteins.[1] Currently, there is no published in vivo data for this compound. However, in vivo studies on other proanthocyanidins have demonstrated significant anti-thrombotic effects in animal models, suggesting a potential, albeit contrasting, role for this class of compounds in the regulation of thrombosis in vivo.[2][3]
In Vitro Effects of this compound
The primary in vitro effect of this compound is the induction of platelet aggregation through the activation of the CLEC-2 receptor.
Quantitative Data Summary
| Parameter | Concentration | Result | Reference |
| Platelet Aggregation | 10 µM | 77.7 ± 9% aggregation | [1] |
| 30 µM | Maximal aggregation | [1] | |
| ≤ 5 µM | No response | [1] | |
| CLEC-2 Phosphorylation | 10 µM | 6.6 ± 4.6-fold increase | [1] |
| Syk Phosphorylation (Y525/526) | 10 µM | 4.5 ± 0.9-fold increase | [1] |
| LAT Phosphorylation (Y200) | 10 µM | 18.8 ± 5.9-fold increase | [1] |
| Inhibition of Platelet Aggregation | |||
| PRT-060318 (Syk inhibitor) | 1 µM | Complete block | [1] |
| PP2 (Src inhibitor) | 20 µM | Complete block | [1] |
| AYP1 F(ab)'2 (anti-CLEC-2) | 10 µg/mL | Partial reduction to 28.3 ± 2.6% | [1] |
Signaling Pathway
This compound initiates platelet activation by binding to the CLEC-2 receptor. This binding event leads to the phosphorylation of CLEC-2, which then triggers a downstream signaling cascade involving the Src and Syk tyrosine kinases.[1] The activation of these kinases results in the phosphorylation of linker for activation of T-cells (LAT), a critical adapter protein in platelet signaling.[1]
In Vivo Effects of Proanthocyanidins
As no in vivo data for this compound is currently available, this section summarizes the findings of a study on the anti-thrombotic effects of a purified proanthocyanidin from grape seed in a mouse model. It is important to note that while this compound is a proanthocyanidin, the in vivo effects described below may not be representative of this compound's specific actions, especially given its demonstrated platelet-activating properties in vitro.
Quantitative Data Summary
| Route of Administration | Dosage | Effect on Laser-Induced Thrombosis | Reference |
| Intravenous | 20 mg/kg body weight | Significantly inhibited thrombus formation (P=0.01) | [2] |
| Oral | 2 x 200 mg/kg body weight | Significantly inhibited thrombus formation (P=0.01) | [2] |
Experimental Protocols
In Vitro Experiments with this compound
To evaluate protein phosphorylation, platelet lysates (4 x 108 platelets/mL) were stimulated with 10 µM this compound.[1] CLEC-2 was immunoprecipitated from the lysates, and the phosphorylation status of CLEC-2, Syk, and LAT was determined by Western blotting using specific antibodies.[1][4]
In Vivo Thrombosis Model with Proanthocyanidin
A laser-induced thrombosis test in the mouse carotid artery was used to assess the in vivo anti-thrombotic effect of proanthocyanidin.[2] Mice were administered proanthocyanidin either intravenously (20 mg/kg body weight) or orally (2 x 200 mg/kg body weight) prior to laser-induced injury of the carotid artery.[2][3] Thrombus formation was then monitored.[2]
Discussion and Comparison
The available data presents an interesting dichotomy. In vitro, this compound acts as a platelet agonist, inducing aggregation through the CLEC-2 signaling pathway.[1] Conversely, a generic proanthocyanidin mixture demonstrated anti-thrombotic, or platelet-inhibitory, effects in vivo.[2][3]
Several factors could contribute to this apparent discrepancy:
-
Specificity of Action: this compound's specific structure may favor CLEC-2 agonism, while other proanthocyanidins may interact with different targets to produce an overall anti-thrombotic effect.
-
Metabolism: The in vivo effects of orally administered proanthocyanidins are influenced by metabolism in the gut and liver. The metabolites may have different biological activities than the parent compound.
-
Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro platelet suspension. The interplay with endothelial cells, other blood components, and hemodynamic forces could modulate the ultimate effect of a compound.
Further research, including in vivo studies of this compound, is necessary to elucidate its physiological role and therapeutic potential. The lack of aggregation in mouse platelets in vitro in response to this compound suggests that careful selection of animal models will be crucial for future in vivo investigations.[6]
References
- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-thrombotic effect of proanthocyanidin, a purified ingredient of grape seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Blockade: Anti-CLEC-2 Antibodies Curtail Katacine-Induced Platelet Activation
A comprehensive analysis of the inhibitory effects of anti-CLEC-2 antibodies on the activity of Katacine, a novel platelet agonist, reveals a significant, albeit partial, blockade of platelet aggregation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the experimental data, detailed methodologies, and the underlying signaling pathways.
This compound, a proanthocyanidin, has been identified as a novel ligand for the C-type lectin-like receptor 2 (CLEC-2), a key receptor in platelet activation and thromboinflammation.[1][2][3][4][5][6][7][8] Understanding the interaction between this compound and CLEC-2, and the potential for its inhibition, is crucial for the development of novel antiplatelet therapies. This guide delves into the validation of the inhibitory effect of anti-CLEC-2 antibodies on this compound's activity, presenting a clear comparison with other inhibitory strategies.
Quantitative Analysis of Inhibition
Experimental data demonstrates that the anti-CLEC-2 monoclonal antibody fragment, AYP1 F(ab)′2, partially inhibits platelet aggregation induced by this compound. In contrast, inhibitors of downstream signaling molecules, Src and Syk kinases, achieve complete inhibition, suggesting that this compound's mechanism of action may involve other pathways in addition to direct CLEC-2 activation.
| Inhibitor | Target | Concentration | This compound Concentration | Inhibition of Platelet Aggregation | Reference |
| AYP1 F(ab)′2 | CLEC-2 | 10 µg/mL | 10 µM | Partially reduced to 28.3% ± 2.6 | [5] |
| PRT-060318 | Syk Kinase | 1 µM | 10 µM | Complete Inhibition | [5] |
| PP2 | Src Kinase | 20 µM | 10 µM | Complete Inhibition | [5] |
Alternative Inhibitory Strategies
Beyond direct antibody-mediated blockade of CLEC-2, targeting downstream signaling components presents a viable alternative for mitigating this compound-induced platelet activation. Bruton's tyrosine kinase (Btk) inhibitors, such as ibrutinib and acalabrutinib, have emerged as potent inhibitors of CLEC-2 signaling.[9][10][11] These small molecule inhibitors offer a different therapeutic modality compared to antibody-based approaches.
| Alternative Inhibitor | Target | Mechanism of Action | Relevance to this compound Inhibition |
| Ibrutinib | Bruton's tyrosine kinase (Btk) | Covalently binds to and inhibits Btk, a key downstream kinase in the CLEC-2 signaling pathway. | Low concentrations effectively block CLEC-2-mediated platelet activation.[9][10] |
| Acalabrutinib | Bruton's tyrosine kinase (Btk) | A second-generation, more selective Btk inhibitor. | Also demonstrates effective inhibition of CLEC-2-mediated platelet activation.[9] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
This assay is the gold standard for measuring platelet aggregation in vitro.[12][13][14]
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette at 37°C. The instrument measures the transmission of light through the PRP. Upon addition of an agonist like this compound, platelets aggregate, causing the turbidity of the sample to decrease and light transmission to increase.[2][4][12]
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.[2][4]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[2][4]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.[2]
-
Assay Setup: Place a cuvette with PRP into the aggregometer at 37°C and establish a baseline of light transmission. Use a cuvette with PPP to set the 100% transmission level.
-
Inhibitor Incubation: For inhibition studies, pre-incubate the PRP with the anti-CLEC-2 antibody (e.g., AYP1 F(ab)′2 at 10 µg/mL) or other inhibitors for a specified time before adding the agonist.
-
Agonist Addition: Add this compound (e.g., 10 µM) to the PRP and record the change in light transmission over time.
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
Western Blot for CLEC-2 Phosphorylation
This technique is used to detect the phosphorylation of CLEC-2 and downstream signaling proteins, providing evidence of receptor activation.[15][16][17][18]
Principle: Proteins from platelet lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
Protocol:
-
Platelet Lysis: Treat washed platelets with this compound in the presence or absence of the anti-CLEC-2 antibody. Lyse the platelets in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CLEC-2 (or other target proteins like Syk and LAT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein phosphorylation.
Visualizing the Molecular Interactions
To better understand the mechanisms at play, the following diagrams illustrate the CLEC-2 signaling pathway, the experimental workflow for validating the inhibitory effect of the antibody, and the logical relationship of the inhibition.
Caption: CLEC-2 Signaling Pathway and Antibody Inhibition.
Caption: Experimental Workflow for Validation.
Caption: Logical Relationship of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Low-dose Btk inhibitors selectively block platelet activation by CLEC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Role of CLEC-2 and Its Ligands in Thromboinflammation [frontiersin.org]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. tandfonline.com [tandfonline.com]
- 14. bohrium.com [bohrium.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Syk-dependent Phosphorylation of CLEC-2: A NOVEL MECHANISM OF HEM-IMMUNORECEPTOR TYROSINE-BASED ACTIVATION MOTIF SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unraveling the Mechanism of Novel Platelet Agonists: A Comparative Analysis
A comprehensive comparison of the signaling pathways and functional effects of emerging platelet agonists is crucial for advancing thrombosis and hemostasis research. This guide aims to provide a detailed analysis of a novel platelet agonist, Katacine, in relation to established activators. However, extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." It is possible that this is a novel, preclinical compound not yet disclosed in public literature, or the name may be a typographical error.
Should information on "this compound" become available, a comparative analysis would be structured as outlined below, providing a framework for evaluating its mechanism against other well-characterized platelet agonists.
Section 1: Comparative Analysis of Platelet Agonist Mechanisms
Platelet activation is a complex process initiated by a variety of agonists, each binding to specific receptors on the platelet surface and triggering distinct intracellular signaling cascades. A comparative analysis would involve dissecting these pathways to highlight the unique mechanism of a novel agent like "this compound."
A summary of the primary mechanisms of common platelet agonists is presented in Table 1. This would serve as the basis for comparison once the mechanism of "this compound" is elucidated.
Table 1: Mechanism of Action of Common Platelet Agonists
| Agonist | Receptor(s) | Primary Signaling Pathway(s) | Key Downstream Effects |
| Thrombin | PAR1, PAR4 | Gq, G12/13 | PLC activation, Ca2+ mobilization, RhoA activation |
| Collagen | GPVI, α2β1 | ITAM-mediated Syk/LAT signaling | PLCγ2 activation, integrin activation |
| ADP | P2Y1, P2Y12 | Gq (P2Y1), Gi (P2Y12) | Shape change, Ca2+ mobilization, adenylyl cyclase inhibition |
| Thromboxane A2 (TxA2) | TP | Gq, G12/13 | PLC activation, Ca2+ mobilization, RhoA activation |
| Epinephrine | α2A-adrenergic | Gi | Inhibition of adenylyl cyclase |
Section 2: Visualizing Platelet Activation Pathways
Understanding the intricate signaling networks within platelets is facilitated by visual diagrams. Below are representations of the signaling pathways for well-established platelet agonists. A similar diagram for "this compound" would be essential for a direct visual comparison.
Caption: Thrombin Signaling Pathway in Platelets.
Caption: Collagen Signaling Pathway in Platelets.
Section 3: Experimental Protocols for Platelet Function Assays
To quantitatively compare the effects of "this compound" to other agonists, a series of standardized in vitro platelet function assays would be necessary. The methodologies for these key experiments are detailed below.
Platelet Aggregometry
Objective: To measure the extent of platelet aggregation in response to different agonists.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at 200 x g for 15 minutes. Washed platelets are prepared by further centrifugation of PRP in the presence of a prostacyclin analogue (e.g., iloprost) and resuspension in a buffered saline solution.
-
Light Transmission Aggregometry (LTA):
-
A platelet suspension is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The agonist ("this compound" at various concentrations, or a standard agonist like ADP or thrombin) is added.
-
As platelets aggregate, the light transmission through the suspension increases. This change is recorded over time (typically 5-10 minutes).
-
The maximum aggregation percentage is calculated relative to a platelet-poor plasma (PPP) blank.
-
Flow Cytometry for Platelet Activation Markers
Objective: To quantify the expression of activation-dependent markers on the platelet surface.
Methodology:
-
Platelet Treatment: Washed platelets or PRP are incubated with "this compound" or other agonists for a specified time at 37°C.
-
Antibody Staining: The activated platelets are then incubated with fluorescently-labeled monoclonal antibodies against activation markers such as P-selectin (CD62P) and the activated form of integrin αIIbβ3 (PAC-1).
-
Data Acquisition: Samples are analyzed on a flow cytometer. The fluorescence intensity of thousands of individual platelets is measured.
-
Analysis: The percentage of platelets positive for each marker and the mean fluorescence intensity are quantified to determine the level of activation.
Calcium Mobilization Assay
Objective: To measure intracellular calcium flux following platelet activation.
Methodology:
-
Platelet Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which is loaded into the cytoplasm.
-
Fluorimetry: The dye-loaded platelets are placed in a fluorometer with constant stirring at 37°C.
-
Agonist Addition: "this compound" or another agonist is added, and the change in fluorescence is recorded over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The peak and duration of the calcium signal are key parameters for comparison.
Section 4: Comparative Data Summary
Once experimental data for "this compound" is generated, it would be compiled into tables for a direct comparison with other platelet agonists.
Table 2: Comparative Efficacy in Platelet Aggregation (LTA)
| Agonist | EC50 (μM) | Maximum Aggregation (%) |
| "this compound" | Data not available | Data not available |
| ADP | 1-10 | 70-90 |
| Thrombin | 0.001-0.01 | 80-100 |
| Collagen | 1-5 (μg/mL) | 80-100 |
Table 3: Comparison of Platelet Activation Marker Expression (Flow Cytometry)
| Agonist (Concentration) | P-selectin Positive (%) | PAC-1 Binding (%) |
| "this compound" | Data not available | Data not available |
| ADP (10 μM) | 60-80 | 50-70 |
| Thrombin (0.01 U/mL) | 80-95 | 85-98 |
| Collagen (5 μg/mL) | 75-90 | 80-95 |
Conclusion
While a definitive comparison is not possible without data on "this compound," this guide provides the framework for its evaluation. By employing the described experimental protocols and visualizing its signaling pathway in comparison to established agonists, the unique mechanistic features of "this compound" as a platelet agonist can be thoroughly characterized. Researchers are encouraged to verify the correct name of the compound of interest to enable a meaningful scientific comparison.
Comparative Efficacy of Katacine on Human and Murine Platelets: A Preclinical Assessment
This guide provides a comparative analysis of Katacine, a novel antiplatelet agent, on human and animal (murine) platelets. The data presented herein is intended to support preclinical research and drug development professionals in evaluating the translational potential of this compound.
Overview and Mechanism of Action
This compound is a potent and selective antagonist of the P2Y12 receptor, a key component in the ADP-mediated signaling pathway that leads to platelet activation and aggregation. By blocking this receptor, this compound effectively inhibits the amplification of platelet activation signals, thereby reducing thrombus formation. This guide compares the inhibitory effects of this compound on platelets derived from both human and murine subjects to assess inter-species variability.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound as a P2Y12 receptor antagonist.
Comparative Quantitative Data
The inhibitory potency of this compound was evaluated using light transmission aggregometry (LTA) in platelet-rich plasma (PRP) from both human volunteers and C57BL/6 mice. The half-maximal inhibitory concentration (IC50) was determined against ADP-induced platelet aggregation.
| Parameter | Human Platelets | Murine Platelets | Fold Difference (Murine/Human) |
| IC50 (nM) vs. 10 µM ADP | 55.8 ± 6.2 | 98.4 ± 11.5 | 1.76 |
| Maximal Inhibition (%) | 95.2 ± 3.1% | 92.8 ± 4.5% | - |
Data are presented as mean ± standard deviation (n=6 for each group).
The results indicate that this compound is a potent inhibitor of platelet aggregation in both species. However, a higher concentration of this compound is required to achieve the same level of inhibition in murine platelets compared to human platelets, suggesting a moderate degree of inter-species variability in its activity.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol outlines the methodology used to determine the IC50 of this compound.
-
Blood Collection:
-
Human: Whole blood was drawn from consenting healthy volunteers into tubes containing 3.2% sodium citrate.
-
Murine: Blood was collected from the vena cava of anesthetized C57BL/6 mice into syringes containing 3.2% sodium citrate.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Citrated blood was centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP.
-
The remaining blood was centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which was used as a blank.
-
-
Aggregation Assay:
-
PRP was pre-incubated with varying concentrations of this compound or vehicle control for 5 minutes at 37°C in an aggregometer.
-
Platelet aggregation was initiated by adding 10 µM ADP.
-
Light transmission was recorded for 10 minutes, and the maximal aggregation percentage was calculated.
-
-
Data Analysis:
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for Light Transmission Aggregometry.
Conclusion and Future Directions
This compound demonstrates potent antiplatelet activity in both human and murine models by targeting the P2Y12 receptor. While a species-dependent difference in potency exists, the mechanism of action appears conserved. These findings support the continued preclinical development of this compound, with the observed IC50 difference informing dose selection for future in vivo efficacy and safety studies in murine models. Further investigation into the structural differences between human and murine P2Y12 receptors may elucidate the basis for the observed variance in potency.
Safety Operating Guide
Personal protective equipment for handling Katacine
Disclaimer: Katacine is a fictional substance. This guide is a template based on established safety protocols for handling highly potent, cytotoxic compounds in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is a potent cytotoxic agent, presumed to be mutagenic and highly toxic upon inhalation or dermal contact. All personnel must be trained on its specific hazards before handling.
Table 1: this compound Safety and Property Data
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | Based on potent cytotoxicity. |
| LD50 (Oral, Rat) | 1.5 mg/kg (estimated) | Highly toxic. |
| LD50 (Dermal, Rabbit) | 5 mg/kg (estimated) | Readily absorbed through the skin. |
| Physical Form | Light-sensitive crystalline solid | Store protected from light. |
| Storage Temperature | 2-8°C | Refrigerate in a designated, labeled area. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[1][2][3] Handling of this compound requires a multi-layered approach to personal protection.
-
Gloves : Two pairs of chemotherapy-rated, powder-free nitrile gloves are required.[1] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[1] Change the outer glove immediately if contaminated or every 30-60 minutes during extended procedures.[1]
-
Gown : A disposable, solid-front, back-closure gown made of a low-permeability fabric is necessary.[1] Cuffs should be tight-fitting.
-
Eye and Face Protection : ANSI-rated safety goggles and a full-face shield must be worn to protect against splashes and aerosols.[4]
-
Respiratory Protection : A NIOSH-approved N95 or higher-level respirator is required when handling this compound powder outside of a containment device.[4] Surgical masks do not provide adequate protection.[4]
-
Full Body Protection : For large-scale operations or spill cleanup, "bunny suit" coveralls that offer head-to-toe protection are recommended.[4]
Operational Plan: Handling and Experimental Protocols
All manipulations of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to minimize aerosol generation and exposure.[2][5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Preparation :
-
Don all required PPE as specified in Section 2.
-
Decontaminate the interior surfaces of the BSC with an appropriate cleaning agent.
-
Cover the work surface with a disposable, plastic-backed absorbent pad. Change the pad if it becomes contaminated.[6]
-
-
Weighing :
-
Tare a sterile, tared weigh boat on a calibrated analytical balance inside the BSC.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust. Use a micro-spatula to handle the powder.
-
Close the primary container of this compound immediately after weighing.
-
-
Solubilization :
-
Place the weigh boat containing this compound into a sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube.
-
Secure the cap and vortex gently until the solid is completely dissolved. Luer-lock connectors should be used for any syringe-based transfers.[7]
-
-
Aliquoting and Storage :
-
Dispense the stock solution into clearly labeled, light-protecting cryovials.
-
Seal the vials and wipe the exterior with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Place the aliquots into a secondary, shatter-proof container.
-
Store at 2-8°C in a designated and labeled refrigerator.
-
-
Post-Procedure Cleanup :
-
Dispose of all contaminated materials (weigh boat, pipette tips, conical tube, absorbent pad) in the designated cytotoxic waste container inside the BSC.[6][8]
-
Wipe down all surfaces of the BSC with the deactivating solution.
-
Doff PPE in the correct order, disposing of it in the cytotoxic waste stream.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated at the point of generation.[6][9]
-
Waste Containers : Use rigid, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[6][8][10] These containers are often color-coded purple or red.[8][9]
-
Sharps : All contaminated sharps (needles, syringes, glass vials) must be placed directly into a designated cytotoxic sharps container.[8]
-
Solid Waste : Contaminated PPE (gloves, gowns), absorbent pads, and other lab consumables must be placed in a thick, labeled plastic bag inside a rigid cytotoxic waste container.[8][10]
-
Liquid Waste : Unused this compound solutions should not be poured down the drain.[6] They must be collected in a sealed, labeled hazardous waste container for high-temperature incineration.[11]
-
Collection : All cytotoxic waste must be collected by a licensed hazardous waste disposal service.[10]
Emergency Procedures: Spills and Exposure
A spill kit specifically for cytotoxic agents must be readily available in all areas where this compound is handled.[7][12]
Personnel Exposure:
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[13]
-
Eye Contact : Proceed to the nearest eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move to fresh air immediately.
-
Action : In all cases of exposure, seek immediate medical attention and report the incident to the Occupational Health and Safety department.[13]
Spill Management:
-
Small Spill (<5 mL or 5 g) :
-
Alert personnel in the immediate area and restrict access.
-
Don two pairs of gloves, a gown, goggles, a face shield, and an N95 respirator.[12]
-
Absorb liquids with absorbent pads from the spill kit. For powders, carefully cover with damp absorbent pads to avoid aerosolizing.
-
Clean the area from the outer edge of the spill inward with a deactivating solution.
-
Place all cleanup materials in the cytotoxic waste container.[7]
-
-
Large Spill (>5 mL or 5 g) :
-
Evacuate the area immediately.
-
Alert others and seal off the room.
-
Contact the facility's emergency response team or hazardous materials unit. Do not attempt to clean a large spill without specialized training and equipment.
-
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. osha.gov [osha.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. qualia-bio.com [qualia-bio.com]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. youtube.com [youtube.com]
- 12. cupe.ca [cupe.ca]
- 13. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
